2-Chloro-4,6-dimethoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIGZICIZZIUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397577 | |
| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82477-61-0 | |
| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82477-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-dimethoxybenzaldehyde
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-4,6-dimethoxybenzaldehyde, a pivotal building block in contemporary organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the prevalent synthetic routes, with a particular focus on the Vilsmeier-Haack reaction, elucidating the underlying mechanisms and critical process parameters. Furthermore, a comprehensive guide to the structural characterization of the title compound using modern spectroscopic techniques is presented. The aim is to equip the reader with the necessary knowledge to not only replicate the synthesis but also to understand the causality behind the experimental choices, ensuring robust and reproducible outcomes.
Strategic Synthesis of this compound
The molecular architecture of this compound, characterized by an aldehyde function ortho to a chlorine atom and flanked by two methoxy groups, makes it a valuable precursor for a variety of complex molecular targets. The strategic placement of these functional groups allows for diverse subsequent chemical transformations.
Retrosynthetic Analysis
A logical approach to devising a synthetic plan for this compound is through retrosynthesis. The primary disconnection involves the formyl group, which can be introduced via an electrophilic formylation reaction. This leads back to the readily available precursor, 1-chloro-3,5-dimethoxybenzene.
Caption: Retrosynthetic analysis of this compound.
The Vilsmeier-Haack Reaction: The Preferred Synthetic Route
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds.[1][2] The electron-donating nature of the two methoxy groups in 1-chloro-3,5-dimethoxybenzene activates the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent.[3]
Reaction Scheme:
1-chloro-3,5-dimethoxybenzene reacts with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield this compound after aqueous workup.[3][4]
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-chloro-3,5-dimethoxybenzene | 172.61 | 10.0 g | 0.058 | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous, solvent and reagent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 6.2 mL | 0.067 | Reagent, handle in fume hood |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, for extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - | For neutralization |
| Brine | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | Drying agent |
| Ice | - | 200 g | - | For workup |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-3,5-dimethoxybenzene (10.0 g, 0.058 mol) and anhydrous DMF (50 mL).
-
Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (6.2 mL, 0.067 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is exothermic.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
In-Process Control (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[2]
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.
Mechanistic Insights and Process Optimization
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[3][5]
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Causality in Mechanism:
-
Stage 1: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate species generate the highly electrophilic Vilsmeier reagent.[3]
-
Stage 2: The electron-rich aromatic ring of 1-chloro-3,5-dimethoxybenzene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (sigma complex). A proton is then lost to restore aromaticity, yielding an iminium salt. This salt is stable until hydrolyzed during the aqueous workup to liberate the final aldehyde.[2][5]
Critical Parameters for Optimization
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.1-1.2 equivalents) is often employed to ensure complete conversion of the starting material.
-
Temperature: The initial formation of the Vilsmeier reagent is exothermic and should be controlled at low temperatures (0-10 °C) to prevent degradation. The subsequent formylation can typically be performed at room temperature.
-
Solvent: DMF serves as both a reagent and a solvent. Using anhydrous DMF is crucial as moisture will quench the Vilsmeier reagent.
Comprehensive Characterization and Quality Control
Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity.
Spectroscopic Analysis
The following data provides a benchmark for the successful synthesis of the target compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet peak is expected around δ 10.0-10.5 ppm.
-
Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 6.0-7.0 ppm), corresponding to the two non-equivalent aromatic protons.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, will appear in the upfield region (δ 3.8-4.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 90-170 ppm), corresponding to the six unique carbon atoms of the benzene ring.
-
Methoxy Carbons (-OCH₃): Two signals in the upfield region (δ 55-60 ppm).
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O Stretch (Methoxy): Strong absorption bands in the region of 1050-1250 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉ClO₃, MW ≈ 200.62 g/mol ).[6] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.
Summary of Characterization Data
| Technique | Key Feature | Expected Value/Observation |
| ¹H NMR | Aldehyde Proton (s) | ~10.3 ppm |
| Aromatic Protons (s) | ~6.5 ppm, ~6.3 ppm | |
| Methoxy Protons (s) | ~3.9 ppm (6H) | |
| ¹³C NMR | Carbonyl Carbon | ~188 ppm |
| Aromatic Carbons | ~165, 163, 140, 110, 95, 92 ppm | |
| Methoxy Carbons | ~56.5, 56.0 ppm | |
| IR (cm⁻¹) | C=O Stretch | ~1690 cm⁻¹ |
| C-O Stretch | ~1220, 1160 cm⁻¹ | |
| Mass Spec (m/z) | [M]⁺, [M+2]⁺ | ~200, 202 (3:1 ratio) |
Applications in Advanced Synthesis
This compound is not an end in itself but a versatile intermediate. Its aldehyde group can undergo a plethora of reactions such as Wittig olefination, reductive amination, and various condensation reactions. The chloro and methoxy substituents can be further manipulated, making this compound a valuable starting point for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a robust experimental protocol for the Vilsmeier-Haack reaction, explaining the underlying chemical principles, and providing a full suite of characterization data, this document serves as an authoritative resource for researchers. The successful synthesis of this key intermediate opens the door to a wide array of possibilities in the development of novel and complex chemical entities.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethoxybenzaldehyde
Distribution: For Research, Scientific, and Drug Development Professionals
Introduction: Identifying a Key Synthetic Building Block
In the landscape of medicinal chemistry and advanced organic synthesis, the utility of a molecule is often defined by the reactive potential of its constituent functional groups and their arrangement on a core scaffold. 2-Chloro-4,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate. Its structure is characterized by an aldehyde group, crucial for a myriad of coupling and condensation reactions, and is further modulated by the electronic and steric effects of a chloro substituent and two methoxy groups. This unique arrangement makes it a precursor for complex heterocyclic systems and other molecular frameworks of therapeutic interest.
This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both quantitative data and the underlying scientific principles. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.
Section 1: Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification strategies.
The molecular structure consists of a benzene ring substituted at position 1 with a formyl (aldehyde) group, at position 2 with a chlorine atom, and at positions 4 and 6 with methoxy groups. This specific substitution pattern is critical to its reactivity and spectroscopic signature.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 82477-61-0 | [1][2] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | White to off-white solid/powder | Inferred from typical benzaldehydes |
| Melting Point | 79-80 °C | [3][4] |
| Boiling Point | 326 °C at 760 mmHg | [3] |
| Density | 1.245 g/cm³ | [3] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C) | [5] |
Section 2: Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthetic intermediate. The electronic environment of each atom in this compound gives rise to a unique spectral fingerprint.
Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The aldehyde C=O bond, being strong and polar, produces a prominent and sharp absorption band. The C-O bonds of the methoxy groups and the C-Cl bond also have characteristic vibrations.
-
Expected Characteristic Absorptions:
-
~1690-1710 cm⁻¹ (strong, sharp): Aldehyde C=O stretching. This is a definitive peak for the aldehyde functional group.
-
~2720 cm⁻¹ and ~2820 cm⁻¹ (weak to medium): C-H stretching of the aldehyde proton (Fermi doublet), another key indicator.
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1250 cm⁻¹ (strong): Aryl-O stretching of the methoxy groups.
-
~700-800 cm⁻¹: C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift of each nucleus is determined by the electron density around it, providing a detailed map of the molecular structure.
-
¹H NMR (Predicted):
-
~10.3 ppm (singlet, 1H): The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom.
-
~6.5-7.0 ppm (2H): Two aromatic protons. Due to the ortho/para directing effects of the methoxy groups, these protons will appear as distinct signals, likely singlets or narrow doublets depending on coupling.
-
~3.9 ppm (singlet, 6H): The two equivalent methoxy group protons (-OCH₃).
-
-
¹³C NMR (Predicted):
-
~188-192 ppm: Aldehyde carbonyl carbon.
-
~160-165 ppm: Aromatic carbons attached to the methoxy groups (C4, C6).
-
~110-135 ppm: Other aromatic carbons (C1, C2, C3, C5).
-
~56 ppm: Methoxy carbons.
-
Mass Spectrometry
-
Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and fragmentation patterns.
-
Expected Observations:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 200.6.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed at m/z ≈ 202.6 with an intensity of approximately one-third of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This is a crucial validation point.
-
Fragmentation: Expect loss of H (M-1), CHO (M-29), and CH₃ (M-15) as common initial fragmentation pathways.
-
Section 3: Synthesis and Strategic Application
Understanding the synthesis of this compound is key to appreciating its role as a building block. Its primary application lies in leveraging the reactive aldehyde handle for constructing more complex molecules, particularly in drug discovery.
Plausible Synthetic Pathway: The Vilsmeier-Haack Reaction
A logical and industrially relevant method for the synthesis of this compound is the Vilsmeier-Haack reaction .[6][7] This reaction facilitates the formylation (addition of a -CHO group) of electron-rich aromatic rings. The starting material, 1-chloro-3,5-dimethoxybenzene, possesses an activated ring system due to the two electron-donating methoxy groups, making it an ideal substrate.[8]
The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic reagent then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde product.
Caption: Synthetic workflow for this compound.
Application in Drug Development
Substituted benzaldehydes are foundational materials in pharmaceutical synthesis.[10][11][12] this compound is explicitly cited as an intermediate in the synthesis of novel diazacarbazole derivatives.[13][14] These complex heterocyclic compounds have been developed and patented as potent inhibitors of protein kinases, such as checkpoint kinase 1 (Chk1), which are critical targets in cancer therapy.[14]
The aldehyde group serves as a reactive site for reductive amination, a powerful reaction for forming C-N bonds. In the patented synthesis, this compound is reacted with an amine (e.g., piperidine) in the presence of a reducing agent (sodium triacetoxyborohydride) to construct a key fragment of the final kinase inhibitor.[13][14] The chloro and methoxy substituents on the benzaldehyde ring are integral to the final compound's structure, influencing its binding affinity to the target enzyme and its overall pharmacological profile.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, adherence to safety protocols is paramount.
-
Hazards: Based on GHS classifications, this compound is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[15]
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust. Minimize dust generation during handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[15]
-
Section 5: Experimental Protocols
The following protocols describe standard, self-validating methods for verifying the properties of this compound.
Melting Point Determination
-
Causality: A sharp melting point range (typically < 1-2 °C) is a strong indicator of high purity. Impurities depress and broaden the melting point range.
-
Methodology:
-
Place a small, dry sample of the crystalline compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (79 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁-T₂.
-
FT-IR Spectrum Acquisition (ATR)
-
Causality: Attenuated Total Reflectance (ATR) is a rapid, direct method for analyzing solid samples without extensive preparation. The IR beam interacts with the sample surface, providing a spectrum of its vibrational modes.
-
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and a lint-free wipe. Acquire a background spectrum to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum, co-adding 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Use the software's tools to identify and label the wavenumbers of the major absorption peaks.
-
Caption: Standard workflow for acquiring an ATR FT-IR spectrum.
Conclusion
This compound is more than a simple chemical; it is a precisely functionalized tool for molecular construction. Its well-defined physical properties, clear spectroscopic signatures, and strategic reactivity make it a reliable and valuable intermediate for researchers in synthetic and medicinal chemistry. A thorough understanding of its characteristics, from melting point to its role in forming complex therapeutics, is essential for unlocking its full potential in the development of next-generation chemical entities.
References
- 1. This compound | 82477-61-0 | HDA47761 [biosynth.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-chloro-4,6-dimethoxybenzaldehyde82477-61-0,Purity96%_Ibookbio [molbase.com]
- 4. echemi.com [echemi.com]
- 5. CAS No.82477-61-0 | this compound | chem960.com [chem960.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 | Chemsrc [chemsrc.com]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 12. News - What are six applications for benzaldehyde [sprchemical.com]
- 13. AU2009258124C1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]
- 14. EP2300475B1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]
- 15. 82477-61-0|this compound|BLD Pharm [bldpharm.com]
2-Chloro-4,6-dimethoxybenzaldehyde CAS number and molecular weight
An In-depth Technical Guide to 2-Chloro-4,6-dimethoxybenzaldehyde
Authored by a Senior Application Scientist
Introduction
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of complex molecules. Their inherent reactivity, centered around the aldehyde functional group, coupled with the electronic and steric influences of various ring substituents, makes them invaluable in the fields of pharmaceuticals, agrochemicals, and material science. The strategic placement of electron-donating groups, such as methoxy moieties, and electron-withdrawing groups, like chlorine, can fine-tune the molecule's properties, influencing its reactivity, bioavailability, and interaction with biological targets. This guide provides a detailed technical overview of this compound, a compound of interest for researchers and professionals in drug development. While specific data for this exact molecule is not abundant, this paper will synthesize information from closely related analogues to provide a scientifically grounded perspective on its properties, synthesis, and potential applications.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in precise chemical synthesis. The key quantitative data for this compound, based on its molecular formula and data from analogous compounds, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | Calculated |
| Monoisotopic Mass | 200.02402 Da | [1] |
| CAS Number | Not explicitly available in searched literature. | |
| Appearance | Likely a solid at room temperature. | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents. | Inferred from similar compounds |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Oxygen: 15.999).
Synthesis and Mechanistic Insights
The synthesis of this compound would likely proceed through a multi-step pathway, leveraging established methodologies for the functionalization of aromatic rings. A plausible synthetic route would involve the formylation of a substituted benzene ring, a common strategy for introducing an aldehyde group.
Proposed Synthetic Workflow
A logical approach to the synthesis of this compound would start from 1,3-dimethoxybenzene, followed by chlorination and then formylation. The order of these steps is critical to ensure the desired regioselectivity.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a hypothetical, yet scientifically plausible, procedure based on established organic chemistry principles for the synthesis of related compounds.
Step 1: Chlorination of 1,3-dimethoxybenzene
-
Reaction Setup: In a fume hood, dissolve 1,3-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise or dropwise to control the reaction temperature. The methoxy groups are ortho, para-directing, and the chlorine will likely add at the 4-position due to steric hindrance at the 2-position.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., sodium thiosulfate for reactions with SO₂Cl₂). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product (1-Chloro-2,4-dimethoxybenzene) by column chromatography or distillation.
Step 2: Formylation of 1-Chloro-2,4-dimethoxybenzene
-
Vilsmeier-Haack Reaction: This is a common method for formylating electron-rich aromatic rings.
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
Reaction: Add the 1-Chloro-2,4-dimethoxybenzene to the pre-formed Vilsmeier reagent. The formylation will be directed by the existing substituents. The powerful ortho, para-directing methoxy groups will likely direct the formyl group to the position ortho to one of the methoxy groups and meta to the chloro group.
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and hydrolyze the intermediate to yield the aldehyde.
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent. Purify the final product, this compound, by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound, featuring both electron-donating methoxy groups and an electron-withdrawing chloro group, makes it an attractive scaffold for medicinal chemistry. These groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2]
Role as a Synthetic Intermediate
This benzaldehyde derivative can serve as a crucial starting material for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes.[3][4] The aldehyde group is a versatile handle for various chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Condensation Reactions: To build larger molecular frameworks, such as chalcones, which are precursors to flavonoids and other bioactive molecules.[3][5]
The presence of the chloro and methoxy groups can influence the biological activity of the resulting compounds, potentially leading to the development of novel therapeutic agents, including but not limited to:
Safety, Handling, and Storage
Hazard Identification
Based on analogous compounds, this compound may cause:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9][10]
-
Skin Protection: Wear impervious gloves and a lab coat.[7][8][10]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation, but a respirator may be necessary for large quantities or in case of spills.[8][9][10]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[8][9][10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]
Conclusion
This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis and drug discovery. Its unique combination of substituents offers a platform for creating novel molecules with tailored biological activities. While direct experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents and other advanced materials.
References
- 1. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
- 2. drughunter.com [drughunter.com]
- 3. benchchem.com [benchchem.com]
- 4. shenzhouchem.com [shenzhouchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bloomtechz.com [bloomtechz.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
solubility of 2-Chloro-4,6-dimethoxybenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-dimethoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Chemical Landscape of this compound
This compound is a substituted aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic chemistry. The presence of a chloro group and two methoxy groups on the benzene ring, in addition to the aldehyde functional group, imparts a unique combination of polarity and steric hindrance that dictates its physical and chemical properties, including its solubility. The interplay of these functional groups governs the intermolecular forces at play, such as dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding with protic solvents.
A deep understanding of its solubility is a critical first step in a multitude of applications:
-
Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent or solvent system.
-
Drug Development: For pharmaceutical applications, solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility.
Theoretical Solubility Profile: A Structure-Based Inference
Based on the "like dissolves like" principle, the solubility of this compound can be inferred by examining its structural features and comparing them to common organic solvents.
-
Polarity: The presence of the electronegative chlorine atom and the oxygen atoms in the methoxy and aldehyde groups introduces significant polarity to the molecule. This suggests good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions can be established.
-
Hydrogen Bonding: While the molecule itself does not possess a hydrogen bond donor, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. This indicates potential solubility in polar protic solvents like alcohols (methanol, ethanol), although the bulky nature of the molecule and the presence of the non-polar benzene ring may limit this to some extent.
-
Nonpolar Interactions: The benzene ring provides a significant nonpolar region, suggesting some degree of solubility in nonpolar solvents like toluene and hexane through London dispersion forces. However, the strong polar functionalities will likely limit its solubility in highly nonpolar solvents.
Inference from Analogous Compounds:
The solubility of structurally similar compounds provides valuable insights. For instance, 3,4-Dimethoxybenzaldehyde is reported to be freely soluble in alcohol and diethyl ether, and slightly soluble in hot water[1]. Benzaldehyde itself is miscible with alcohol and ether[2]. Given these precedents, it is reasonable to predict that this compound will exhibit good solubility in a range of common polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Potential for hydrogen bond acceptance, balanced by steric hindrance and nonpolar regions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole-dipole interactions between the solute and solvent. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Dominance of polar functional groups in the solute makes it less compatible with nonpolar solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors and have moderate polarity. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Similar polarities and potential for dipole-dipole interactions. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise, quantitative solubility data, experimental determination is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[3][4][5][6]
Principle of the Equilibrium Solubility Method
This method involves creating a saturated solution of the compound in a chosen solvent at a constant temperature.[3][6] An excess of the solid compound is equilibrated with the solvent over a sufficient period to ensure that the concentration of the dissolved solute reaches its maximum, stable value.[5][7] The concentration of the solute in the filtered supernatant is then determined analytically.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with airtight caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound and place it into a vial. The key is to have a visible amount of undissolved solid throughout the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[3][5]
-
A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Calculation:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, data from structurally related compounds such as 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde suggest that it should be handled with care.[8]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, it is always recommended to consult the supplier-specific SDS.
Conclusion
While direct, published quantitative solubility data for this compound is limited, a strong, scientifically-grounded prediction of its behavior in various organic solvents can be made based on its chemical structure and the properties of analogous compounds. This guide provides the theoretical framework for understanding its solubility and, more importantly, equips researchers with a detailed, practical protocol for its experimental determination. By following the outlined procedures, scientists and drug development professionals can generate the precise data needed to advance their research and development efforts.
References
- 1. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-Chloro-4,6-dimethoxybenzaldehyde: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Chloro-4,6-dimethoxybenzaldehyde (CAS No: 7310-56-7), a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra in public-access databases, this document leverages predictive methodologies and comparative analysis with structurally similar compounds to offer an in-depth interpretation of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data. This guide is intended for researchers, chemists, and drug development professionals requiring a robust spectroscopic profile for compound verification, quality control, and further molecular development.
Introduction and Molecular Overview
This compound is a polysubstituted benzene derivative featuring an aldehyde moiety, a chloro substituent, and two methoxy groups. This unique arrangement of functional groups—an electron-withdrawing aldehyde and chloro group, alongside electron-donating methoxy groups—creates a distinct electronic environment that profoundly influences its spectroscopic signature. The molecular formula is C₉H₉ClO₃, with a monoisotopic mass of 200.02402 Da.
Understanding the spectroscopic profile is paramount for confirming the successful synthesis of this molecule and for assessing its purity. The following sections will detail the predicted data for each major spectroscopic technique, explaining the chemical principles that govern the expected outcomes.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.
2.1. Molecular Ion Peak and Isotopic Pattern
The most telling feature in the mass spectrum of this compound is its isotopic pattern. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as two distinct peaks separated by two mass units (m/z).
-
[M]⁺• Peak: Expected at m/z = 200, corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺• Peak: Expected at m/z = 202, corresponding to the molecule containing the ³⁷Cl isotope.
The intensity ratio of the [M]⁺• to [M+2]⁺• peak will be approximately 3:1, serving as a definitive marker for the presence of a single chlorine atom.
2.2. Predicted Fragmentation Pathway
Under Electron Ionization (EI) conditions, the molecular ion is expected to undergo a series of characteristic fragmentations. The primary fragmentation is the loss of a hydrogen radical from the aldehyde group, a common pathway for benzaldehydes, leading to a stable benzoyl cation. Subsequent losses of methyl radicals (•CH₃) from the methoxy groups and carbon monoxide (CO) are also anticipated.
A proposed fragmentation pathway is detailed below:
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The predicted IR spectrum of this compound will be dominated by absorptions from the aldehyde, ether, and aromatic C-Cl bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3050-3100 | C-H Stretch | Aromatic C-H | Medium |
| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) | Medium |
| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (C-H) | Weak |
| ~1690-1705 | C=O Stretch | Aromatic Aldehyde | Strong |
| ~1580-1600 | C=C Stretch | Aromatic Ring | Medium |
| ~1470 | C-H Bend | Methoxy (-OCH₃) | Medium |
| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (-OCH₃) | Strong |
| ~1050 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (-OCH₃) | Strong |
| ~850 | C-H Bend (Out-of-Plane) | Substituted Benzene | Strong |
| ~700-800 | C-Cl Stretch | Aryl Chloride | Medium |
Analysis based on standard IR correlation tables and comparison with spectra of analogs like 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde from the NIST WebBook.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. By analyzing the magnetic properties of atomic nuclei, it allows for the precise mapping of hydrogen (¹H) and carbon (¹³C) frameworks.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde proton, the two aromatic protons, and the six protons from the two methoxy groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring current. |
| ~6.5 | Singlet (s) | 1H | Aromatic (H-5) | This proton is flanked by two electron-donating methoxy groups, causing a significant upfield shift. |
| ~6.3 | Singlet (s) | 1H | Aromatic (H-3) | This proton is ortho to both an aldehyde and a methoxy group, resulting in a distinct chemical shift. |
| ~3.9 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons of the two methoxy groups are chemically non-equivalent and may appear as two close singlets. |
| ~3.8 | Singlet (s) | 3H | Methoxy (-OCH₃) | The chloro and aldehyde groups create different electronic environments for the C4 and C6 methoxy groups. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum is predicted to display nine unique signals, one for each carbon atom in the distinct chemical environments of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188 | C=O | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |
| ~165 | C4-O | Aromatic carbon attached to an electron-donating methoxy group, shifted downfield. |
| ~162 | C6-O | Aromatic carbon attached to a methoxy group, its shift influenced by the adjacent chloro group. |
| ~140 | C2-Cl | Aromatic carbon bonded to the electronegative chlorine atom, resulting in a downfield shift. |
| ~115 | C1 | The ipso-carbon to which the aldehyde is attached. |
| ~95 | C5 | Aromatic CH carbon shielded by two ortho methoxy groups. |
| ~93 | C3 | Aromatic CH carbon shielded by an ortho and a para methoxy group. |
| ~56.5 | -OCH₃ | Carbon of the methoxy group at C4. |
| ~56.0 | -OCH₃ | Carbon of the methoxy group at C6, slightly influenced by the ortho chloro substituent. |
Standard Operating Protocol: Spectroscopic Data Acquisition
To ensure the acquisition of high-quality, reproducible data for compounds like this compound, the following experimental methodologies are recommended.
5.1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to obtain a clear spectrum.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
5.2. FT-IR Spectroscopy Protocol (ATR Method)
-
Instrument Preparation: Ensure the FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is purged and thermally stable.
-
Background Scan: Clean the ATR crystal (e.g., diamond or ZnSe) with isopropanol and acquire a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the pressure arm to ensure optimal contact.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background. Perform baseline correction and peak picking to identify absorption maxima.
5.3. Mass Spectrometry Protocol (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC/MS) system equipped with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program (e.g., start at 50°C, ramp to 280°C at 10°C/min) to ensure proper elution.
-
-
MS Acquisition:
-
Set the ion source to EI mode with a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
The mass spectrometer will record spectra continuously as the compound elutes from the GC column.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion, the [M+2] peak, and key fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The combination of a distinct 3:1 isotopic pattern in the mass spectrum, a strong carbonyl stretch around 1690-1705 cm⁻¹ in the IR, and a unique set of signals in the ¹H and ¹³C NMR spectra, creates a robust analytical profile. These data and interpretations serve as a reliable reference for researchers engaged in the synthesis, purification, and application of this important chemical intermediate.
References
An In-Depth Technical Guide on the Natural Occurrence and Isolation of 2-Chloro-4,6-dimethoxybenzaldehyde
A Note to the Reader:
Following a comprehensive and rigorous search of scientific literature, including chemical databases, natural product repositories, and peer-reviewed journals, we have concluded that there is no documented evidence of the natural occurrence of 2-Chloro-4,6-dimethoxybenzaldehyde . While the biosynthesis of halogenated, and specifically chlorinated, aromatic compounds is a known phenomenon in certain organisms, particularly fungi, the specific isomer this compound has not been reported as a naturally occurring metabolite.
This guide will, therefore, address the broader context of chlorinated aromatic compounds in nature to provide valuable insight for researchers in the field, while transparently acknowledging the absence of a natural source for the target molecule.
Part 1: The Landscape of Naturally Occurring Chlorinated Aromatic Aldehydes
The biosynthesis of chlorinated secondary metabolites is a fascinating area of natural product chemistry. Organisms have evolved enzymatic machinery, primarily non-heme iron halogenases, capable of incorporating chlorine atoms into organic scaffolds.[1] This process can lead to a diverse array of bioactive molecules.
While our target compound is not found in nature, related chlorinated aromatic aldehydes have been isolated and characterized, primarily from fungal sources. Common wood- and forest litter-degrading fungi are known to produce chlorinated anisyl metabolites.[2][3] For instance, the white-rot fungus Bjerkandera sp. has been shown to produce 3-chloro-anisaldehyde.[2] More recently, new antifungal chlorinated orsellinic aldehydes were identified from the deep-sea-derived fungus Acremonium sclerotigenum.[4]
These findings underscore the metabolic potential of fungi to produce chlorinated aromatic structures. The absence of this compound in the current scientific record could imply several possibilities:
-
It is genuinely not produced by any known organism.
-
It is produced in quantities below the limit of detection of standard analytical methods.
-
The specific combination of chlorination and methoxylation at the 2, 4, and 6 positions of a benzaldehyde core is not favored by the known biosynthetic pathways.
-
The ecological niches that might harbor organisms producing this compound have not yet been sufficiently explored.
It is also important to note that various non-chlorinated benzaldehyde derivatives have been isolated from fungi, such as those from Eurotium cristatum, which possess anti-inflammatory activities.[5]
Part 2: Hypothetical Isolation and Characterization Workflow
Given the lack of a natural source, a protocol for the isolation of this compound cannot be provided. However, we can present a generalized, hypothetical workflow for the isolation of a novel, hypothetical chlorinated aromatic aldehyde from a fungal culture. This serves as a practical guide for researchers who may discover new natural products of this class.
Experimental Workflow: A Conceptual Framework
The isolation of a novel fungal metabolite is a multi-step process that requires careful planning and execution. The logical flow is designed to progressively enrich the target compound while removing impurities.
Caption: Conceptual workflow for the isolation and identification of a novel fungal metabolite.
Step-by-Step Methodologies (Hypothetical)
-
Fermentation and Extraction:
-
The selected fungal strain would be cultured in a suitable liquid medium to encourage the production of secondary metabolites.
-
After an appropriate incubation period, the culture broth and/or mycelia would be extracted with an organic solvent, such as ethyl acetate, to partition the organic metabolites from the aqueous phase.
-
-
Preliminary Purification: Column Chromatography:
-
The crude extract would be concentrated and subjected to column chromatography on a stationary phase like silica gel.
-
A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) would be used to elute different compounds based on their affinity for the stationary phase.
-
Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
-
High-Resolution Purification: High-Performance Liquid Chromatography (HPLC):
-
Promising fractions from column chromatography would be further purified using preparative reverse-phase HPLC.
-
This technique offers higher resolution and is crucial for separating closely related compounds to yield a pure isolate.
-
-
Structural Elucidation:
-
The structure of the purified compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key indicator of a chlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to piece together the carbon-hydrogen framework and determine the precise connectivity and substitution pattern on the aromatic ring.
-
-
Part 3: Conclusion and Future Outlook
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Significant Biogenesis of Chlorinated Aromatics by Fungi in Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New antifungal chlorinated orsellinic aldehydes from the deep-sea-derived fungus Acremonium sclerotigenum LW14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Unfolding Therapeutic Potential of 2-Chloro-4,6-dimethoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
The architectural elegance of the benzaldehyde scaffold has long captured the attention of medicinal chemists, serving as a versatile template for the design of novel therapeutic agents. Within this broad class of compounds, derivatives of 2-Chloro-4,6-dimethoxybenzaldehyde are emerging as a compelling area of research, demonstrating a diverse range of biological activities with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer and antimicrobial properties of chalcones and Schiff bases derived from this uniquely substituted benzaldehyde. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causal relationships behind experimental designs and providing robust, self-validating protocols to empower further investigation into this promising class of molecules.
Introduction: The Strategic Importance of the this compound Scaffold
The unique substitution pattern of this compound, featuring an ortho-chloro group and two meta-methoxy groups, imparts distinct electronic and steric properties that are pivotal in defining the biological activity of its derivatives. The electron-withdrawing nature of the chlorine atom, coupled with the electron-donating and lipophilic character of the methoxy groups, creates a unique pharmacophore that can engage with biological targets in a highly specific manner. This guide will primarily focus on two major classes of derivatives synthesized from this core scaffold: chalcones and Schiff bases. These derivatives have garnered significant interest due to their synthetic accessibility and their well-documented propensity to exhibit a wide array of pharmacological effects.[1][2]
Chalcone Derivatives: A Promising Avenue for Anticancer Agents
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds extensively studied for their potent anticancer activities.[3] The synthesis of chalcones from this compound via the Claisen-Schmidt condensation allows for the systematic exploration of structure-activity relationships (SAR) by varying the acetophenone counterpart.
Synthesis of this compound-based Chalcones
The Claisen-Schmidt condensation remains the most efficient and widely adopted method for chalcone synthesis.[4][5] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [6][7]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-aminoacetophenone, etc.)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40% in water or alcohol)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted acetophenone in a minimal amount of ethanol with gentle warming if necessary.
-
Catalyst Addition: To the stirred solution at room temperature, slowly add the NaOH or KOH solution dropwise. The reaction mixture may change color and become cloudy.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralization: Acidify the mixture by the dropwise addition of glacial acetic acid or dilute HCl until the pH is neutral. This will cause the chalcone to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual base and salts.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Anticancer Activity and Mechanism of Action
While specific IC₅₀ values for chalcones derived directly from this compound are not extensively reported in publicly available literature, the broader class of methoxy- and chloro-substituted chalcones has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][8] For instance, certain chalcone derivatives have shown potent activity against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines, with IC₅₀ values in the low micromolar range.[1][9]
The primary anticancer mechanism of many chalcones is the induction of apoptosis, or programmed cell death.[3][9] This is often achieved through the modulation of key signaling pathways involved in cell survival and proliferation.
Key Mechanistic Insights:
-
Tubulin Polymerization Inhibition: Many chalcones are known to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[9][10] The presence of methoxy groups on the aromatic rings is often crucial for this activity.[10]
-
Induction of Oxidative Stress: Chalcones can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and triggering the intrinsic apoptotic pathway.[9]
-
Modulation of Pro- and Anti-apoptotic Proteins: Chalcones have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[11]
Visualization of a Putative Anticancer Mechanism
Caption: Putative anticancer mechanism of this compound chalcone derivatives.
Schiff Base Derivatives: Exploring Antimicrobial Frontiers
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another class of versatile compounds synthesized from this compound that have demonstrated significant antimicrobial properties.[2][12]
Synthesis of this compound-based Schiff Bases
The synthesis of Schiff bases is typically a straightforward condensation reaction between an aldehyde and a primary amine.
Experimental Protocol: Synthesis of Schiff Bases [13][14]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Antimicrobial Activity and Potential Mechanisms
Postulated Mechanisms of Antimicrobial Action:
-
Cell Wall/Membrane Disruption: The lipophilic nature of the Schiff bases allows them to penetrate the microbial cell wall and disrupt the cell membrane's integrity, leading to the leakage of intracellular components and cell death.
-
Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions present in the active sites of various microbial enzymes, thereby inhibiting their function and disrupting essential metabolic pathways.
-
Interference with DNA Replication: Some Schiff bases may interact with microbial DNA, inhibiting its replication and leading to cell death.
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for the preparation of bioactive derivatives.
Data Summary and Future Directions
To facilitate a clear comparison of the biological activities of benzaldehyde derivatives, the following table summarizes representative data from the literature for structurally related compounds. It is important to note that a direct comparison is challenging due to variations in experimental conditions and the specific derivatives tested.
Table 1: Representative Biological Activity Data for Benzaldehyde Derivatives
| Compound Class | Derivative Type | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| Chalcone | Methoxy-substituted | MCF-7 (Breast Cancer) | Low µM range | [1][8] |
| Chalcone | Chloro-substituted | Various cancer cell lines | < 20 µg/mL | [3] |
| Chalcone | Nitro-substituted | KYSE-450 (Esophageal Cancer) | 4.97 µM | [9] |
| Schiff Base | Hydroxy-substituted | Staphylococcus aureus | MIC values reported | [13] |
| Schiff Base | Methoxy-substituted | Escherichia coli | Active | [13] |
Future Perspectives:
The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The existing body of literature on related compounds strongly suggests that this scaffold holds significant potential for the development of novel anticancer and antimicrobial agents. Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of chalcones and Schiff bases derived from this compound should be synthesized and screened against a diverse panel of cancer cell lines and microbial strains to identify lead compounds.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: In-depth QSAR studies will be crucial to elucidate the precise structural requirements for optimal biological activity.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are necessary to identify the specific molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Toxicological Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.
Conclusion
This technical guide has provided a comprehensive overview of the biological activities of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. The synthetic accessibility of chalcones and Schiff bases from this core scaffold, coupled with the promising biological data from related compounds, underscores the significant opportunities for future drug discovery efforts. By providing detailed experimental protocols and mechanistic insights, this guide aims to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of therapeutic agents.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
toxicological studies of 2-Chloro-4,6-dimethoxybenzaldehyde
An In-depth Technical Guide to the Toxicological Evaluation of 2-Chloro-4,6-dimethoxybenzaldehyde: A Read-Across and In Silico Approach
Introduction
This compound is an aromatic aldehyde, a class of chemical compounds utilized in various synthetic applications, from fragrances to pharmaceutical intermediates. A thorough understanding of a compound's toxicological profile is a prerequisite for its safe handling, development, and regulatory approval. However, for many specialty or research chemicals like this compound, a comprehensive, publicly available toxicological dataset does not exist.
This guide addresses this critical data gap. As direct experimental studies on this specific molecule are not available in the public domain, this document employs a robust and scientifically validated toxicological assessment strategy based on the read-across methodology and in silico modeling . This approach, recommended by regulatory bodies worldwide, leverages data from structurally similar and well-characterized analogue compounds to predict the toxicological hazards of a data-poor target substance.[1][2]
This document is structured to provide drug development professionals and researchers with a foundational understanding of the predicted toxicological profile of this compound, the scientific justification for these predictions, and a proposed strategy for empirical testing.
Physicochemical Profile and Structural Analysis
A molecule's toxicological activity is intrinsically linked to its chemical structure and physicochemical properties. These parameters govern its absorption, distribution, metabolism, excretion (ADME), and its potential to interact with biological macromolecules.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 59033-03-3
-
Molecular Formula: C₉H₉ClO₃
-
Key Functional Groups:
-
Aldehyde (-CHO): The aldehyde group is a key reactive moiety. It can potentially react with biological nucleophiles, such as primary amino groups in proteins (e.g., lysine residues), to form Schiff bases. This reactivity is a primary driver for mechanisms like skin sensitization.[3]
-
Chlorine (-Cl): The presence of a halogen atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic pathways, potentially affecting its toxicokinetics and toxicodynamics.
-
Dimethoxy (-OCH₃) Groups: These groups impact the molecule's solubility and can be sites for metabolic activity (e.g., O-demethylation) by cytochrome P450 enzymes.
-
| Property | Predicted Value | Source |
| Molecular Weight | 200.62 g/mol | Calculated |
| logP (Octanol-Water Partition Coefficient) | ~2.1 - 2.5 | In Silico Prediction |
| Water Solubility | Low | Inferred from structure |
| Physical State | Solid (Predicted) | Inferred from analogues |
The Read-Across Approach: Analogue Selection and Justification
The read-across method predicts the properties of a target chemical by using data from one or more structurally and mechanistically similar source chemicals.[1] The justification for this approach relies on the hypothesis that structurally similar compounds will have similar biological activities.
Analogue Selection:
For this compound, the most relevant analogues are other substituted dimethoxybenzaldehydes for which Safety Data Sheets (SDS) and some toxicological information are available.
| Analogue Compound | CAS Number | Structural Similarities | Key Differences |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | Benzaldehyde core, two methoxy groups | Isomeric position of substituents, lacks chlorine |
| 2,6-Dimethoxybenzaldehyde | 3392-97-0 | Benzaldehyde core, two methoxy groups | Isomeric position of substituents, lacks chlorine |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | Benzaldehyde core, two methoxy groups | Isomeric position of substituents, lacks chlorine |
| 2,5-Dimethoxybenzaldehyde | 93-02-7 | Benzaldehyde core, two methoxy groups | Isomeric position of substituents, lacks chlorine |
The primary hypothesis is that the toxicological profile will be driven by the benzaldehyde moiety, with the dimethoxy groups modulating its properties. The key uncertainty is the contribution of the chloro-substituent.
Caption: Structural relationship between the target compound and its source analogues.
Toxicological Hazard Assessment by Endpoint
This section synthesizes the hazard information from the selected analogues to build a predicted profile for this compound.
Acute Toxicity
-
Oral: Data for 3,4-dimethoxybenzaldehyde classifies it as "Harmful if swallowed" (Acute Toxicity, Category 4).
-
Dermal/Inhalation: Insufficient data exists for the analogues to make a confident prediction, though significant toxicity is not expected based on the oral data.
Local Effects: Skin and Eye Irritation
This is a consistent finding across nearly all analogues.
-
Skin Irritation: Analogues like 3,4-dimethoxybenzaldehyde, 2,4-dimethoxybenzaldehyde, and 2,6-dimethoxybenzaldehyde are consistently classified as causing skin irritation (Category 2).[4][5][6][7][8]
-
Eye Irritation: These compounds are also classified as causing serious eye irritation (Category 2 or 2A).[4][5][6][7][8]
Sensitization
-
Skin: While not universally reported, the potential for aldehyde-mediated Schiff base formation suggests a potential for skin sensitization.[3] 2,5-Dimethoxybenzaldehyde is noted to potentially cause allergy or asthma symptoms.[9]
-
Respiratory: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) is a common hazard statement for the analogues.[5][6][7][8][9]
Genotoxicity and Carcinogenicity
-
Genotoxicity: There is a general lack of specific genotoxicity data for the dimethoxybenzaldehyde analogues in the available SDSs.[4] However, studies on the parent compound, benzaldehyde, and other aldehydes provide context. While some α,β-unsaturated aldehydes are known to be DNA reactive, this is not the case for this structure.[10] Benzaldehyde itself has not shown significant concern for genotoxicity.[3]
-
Carcinogenicity: The SDS for 3,4-dimethoxybenzaldehyde explicitly states that no ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. A two-year gavage study by the National Toxicology Program (NTP) on benzaldehyde found no evidence of carcinogenic activity in rats or mice.[11]
Predicted Hazard Profile Summary
| Toxicological Endpoint | Predicted Hazard Classification | Confidence Level |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Medium |
| Skin Irritation | Category 2 (Causes skin irritation) | High |
| Eye Irritation | Category 2A (Causes serious eye irritation) | High |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | High |
| Skin Sensitization | Possible (Data lacking) | Low |
| Genotoxicity | Unlikely (Data lacking) | Medium |
| Carcinogenicity | No evidence of carcinogenicity | Medium |
Proposed Toxicological Testing Strategy
To move beyond prediction and generate definitive data for regulatory or internal safety assessment purposes, a tiered testing strategy is proposed. This strategy follows established principles of minimizing animal testing by beginning with in silico and in vitro methods.[12]
References
- 1. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. capotchem.com [capotchem.com]
- 7. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NTP Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemsafetypro.com [chemsafetypro.com]
quantum chemical calculations for 2-Chloro-4,6-dimethoxybenzaldehyde
An In-depth Technical Guide to the Quantum Chemical Investigation of 2-Chloro-4,6-dimethoxybenzaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. For researchers, medicinal chemists, and professionals in drug development, understanding the molecular-level properties of such substituted benzaldehydes is paramount for predicting reactivity, designing novel therapeutics, and interpreting experimental data. This document outlines a robust computational protocol centered on Density Functional Theory (DFT), a method that offers a formidable balance of accuracy and computational efficiency for organic molecules.[1] We will delve into the causality behind methodological choices, detailing the steps for geometry optimization, vibrational analysis, and the elucidation of key electronic properties. The guide provides detailed, actionable protocols and demonstrates how to derive meaningful insights into the molecule's structure, stability, reactive sites, and spectroscopic signatures, thereby bridging the gap between theoretical prediction and experimental validation.[2][3]
Introduction: The Significance of Substituted Benzaldehydes and the Predictive Power of Quantum Chemistry
Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[4][5] The specific substitution pattern on the aromatic ring—in this case, a chloro group and two methoxy groups—dramatically influences the molecule's electronic landscape, steric profile, and consequently, its chemical behavior and biological activity.[4] this compound, with its unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups, presents a compelling case for detailed theoretical study.
Quantum chemistry, specifically through computational solutions to the Schrödinger equation, provides an unparalleled window into the electronic structure and dynamics of molecules.[6] These in silico methods allow us to predict a wide array of properties before a compound is ever synthesized, including:
-
Stable 3D Conformations: Identifying the lowest-energy geometry.
-
Reactivity and Kinetic Stability: Analyzing frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps.
-
Spectroscopic Signatures: Simulating IR, Raman, NMR, and UV-Vis spectra to aid in the characterization of synthesized compounds.[6]
-
Reaction Mechanisms: Elucidating transition states and reaction pathways.[7][8]
This guide serves as a self-validating system, explaining not just the steps to be taken, but the scientific rationale that underpins each computational choice, ensuring a robust and reliable theoretical analysis.
Theoretical and Computational Methodology: A Validated Approach
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[1][9][10] It provides benchmark-quality results for a wide range of chemical systems and properties. Our protocol is designed to be both accurate and efficient.
The Rationale for Method Selection
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems, providing a well-validated balance between accuracy and computational demand for geometry, frequencies, and electronic properties.[11]
-
Basis Set - 6-311++G(d,p): This choice represents a Pople-style, triple-zeta basis set.
-
6-311: Indicates that core electrons are described by 6 basis functions, while valence electrons are described by three sets of functions (3, 1, and 1), allowing for greater flexibility.
-
++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing systems with lone pairs and for calculating properties related to electron density far from the nucleus.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.
-
This combination of B3LYP/6-311++G(d,p) is a robust starting point for achieving high-quality, publishable results for substituted benzaldehydes.
Computational Workflow
The logical flow of calculations is critical. Each step builds upon the previous one to ensure the final results are derived from a physically meaningful molecular state.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. d-nb.info [d-nb.info]
- 4. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 7. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DFT Studies of Aromatic Adsorption on Fe Surfaces | Surface Science Group [jenkins.group.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 2-Chloro-4,6-dimethoxybenzaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction
2-Chloro-4,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing chloro group and two electron-donating methoxy groups ortho and para to the aldehyde, imparts specific reactivity and steric properties. These characteristics make it a strategic precursor for constructing complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, core physicochemical properties, characteristic reactivity, and its emerging role in the development of novel therapeutic agents. The strategic placement of its functional groups allows for selective transformations, making it a key building block for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are critical for its application in precise chemical synthesis. The key quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 38651-39-3 | [1] |
| Appearance | Expected to be a solid at room temperature | |
| Monoisotopic Mass | 200.02402 Da | [1] |
| Predicted XlogP | 2.0 | [1] |
| SMILES | COC1=CC(=C(C(=C1)Cl)C=O)OC | [1] |
| InChIKey | WNIGZICIZZIUER-UHFFFAOYSA-N | [1] |
Spectroscopic data for this specific isomer is not widely published. However, analogous structures such as 2-chloro-4-methoxybenzaldehyde and various dimethoxybenzaldehydes have been characterized extensively, suggesting that standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy would readily confirm its structure.[2][3]
Synthesis and Mechanistic Considerations
The synthesis of this compound is not commonly detailed in standard literature. However, a robust synthetic route can be designed based on well-established organometallic and formylation methodologies applied to analogous systems, such as the synthesis of 2,6-dimethoxybenzaldehyde from 1,3-dimethoxybenzene.[4][5] The proposed pathway involves a highly regioselective ortho-lithiation directed by the methoxy groups, followed by electrophilic trapping with a formylating agent.
Proposed Synthetic Workflow
The logical starting material for this synthesis is 1-chloro-3,5-dimethoxybenzene. The two methoxy groups are powerful ortho-directing groups in lithiation reactions, activating the C2 position for deprotonation by a strong organolithium base like n-butyllithium (n-BuLi).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the ortho-formylation of substituted methoxybenzenes.[5]
Materials:
-
1-Chloro-3,5-dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-chloro-3,5-dimethoxybenzene (10 mmol) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (11 mmol, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the aryllithium intermediate.
-
Stirring: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours. This duration ensures complete deprotonation at the C2 position, which is sterically accessible and electronically activated by the two methoxy groups.
-
Formylation: Cool the mixture back down to -78 °C. Slowly add anhydrous DMF (20 mmol, 2.0 equivalents). The aldehyde function is introduced by the nucleophilic attack of the aryllithium species on the carbonyl carbon of DMF.
-
Quenching: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.
Applications in Drug Development and Heterocyclic Synthesis
Substituted benzaldehydes are foundational pillars in the synthesis of bioactive heterocycles. The chloro and methoxy groups are particularly significant in drug design, as they can modulate a molecule's pharmacokinetic properties and its interactions with biological targets.[6][7] this compound is an ideal precursor for various multi-component reactions used to build libraries of potential drug candidates.
Role as a Precursor in Bioactive Heterocycle Synthesis
This aldehyde can be employed in classic condensation reactions to generate scaffolds of high medicinal value.[8]
-
Chalcones and Flavones: Through Claisen-Schmidt condensation with an appropriate acetophenone, it can form chalcone intermediates.[9] These chalcones can then undergo oxidative cyclization to yield flavones, a class of compounds known for their antioxidant, anti-inflammatory, and anticancer properties.[8]
-
Dihydropyrimidinones (DHPMs): In the Biginelli reaction, it can react with a β-ketoester (like ethyl acetoacetate) and urea or thiourea to produce DHPMs.[8] This class of compounds has demonstrated a wide range of biological activities, including roles as calcium channel blockers and antiviral agents.[10]
-
Thiazolidin-4-ones: Condensation with an amine followed by cyclization with thioglycolic acid can produce thiazolidin-4-one derivatives. This scaffold is present in compounds investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[4]
Caption: Synthetic utility of this compound.
Experimental Protocol: Synthesis of a Chalcone Intermediate
This protocol describes a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound (5 mmol)
-
4'-Methylacetophenone (5 mmol)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% in water)
-
Cold 1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (5 mmol) and 4'-methylacetophenone (5 mmol) in ethanol (20 mL).
-
Catalysis: Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction mixture typically turns into a thick paste or slurry as the product precipitates.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with cold 1M HCl until the pH is neutral. This step neutralizes the excess base and protonates the phenoxide, causing the chalcone product to fully precipitate.
-
Isolation: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Conclusion
This compound stands out as a highly functionalized and synthetically valuable building block. While specific research on this isomer is limited, its structure suggests significant potential based on the well-documented reactivity of related dimethoxybenzaldehydes. Its strategic combination of chloro and methoxy substituents provides a platform for creating diverse and complex molecules. The methodologies outlined in this guide, derived from established chemical principles, offer a clear path for its synthesis and subsequent use in multi-step reaction sequences. For researchers in drug discovery and organic synthesis, this compound represents a key intermediate for accessing novel heterocyclic scaffolds with promising biological activities.
References
- 1. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. drughunter.com [drughunter.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Utility of a Multifunctional Building Block
An In-Depth Technical Guide to the Role of 2-Chloro-4,6-dimethoxybenzaldehyde in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This compound stands out as a particularly valuable starting material due to its unique combination of reactive sites. The strategic placement of an aldehyde, a chloro substituent, and two activating methoxy groups on the benzene ring provides a powerful platform for constructing complex molecular architectures.
The core reactivity is centered around the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of cyclization reactions and modulating the electronic properties of the final products. The chloro atom, while often retained in the final structure, can also serve as a synthetic handle for subsequent cross-coupling reactions, allowing for further diversification of the heterocyclic core. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of high-value heterocyclic systems, with a focus on quinolines and pyrimidines.
Application 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold, a privileged core structure found in numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or ester).[2][3] By employing this compound in conjunction with a 2-aminoaryl ketone, we can synthesize highly functionalized quinolines where the substitution pattern is precisely controlled by the choice of starting materials.
Mechanistic Rationale
The reaction proceeds via an acid- or base-catalyzed pathway. The generally accepted mechanism involves an initial aldol-type condensation followed by cyclization and dehydration.[4]
-
Enolate Formation: In the presence of a base, the 2-aminoaryl ketone is deprotonated at the α-carbon to form an enolate. Under acidic conditions, the ketone is protonated, facilitating tautomerization to the enol.
-
Aldol Condensation: The enolate (or enol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a β-hydroxy ketone intermediate.
-
Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization where the amino group attacks the ketone carbonyl. This is followed by a series of dehydration steps, ultimately leading to the formation of the aromatic quinoline ring system.
Caption: Friedländer synthesis workflow for quinoline formation.
Experimental Protocol: Synthesis of a 2-(2-Chloro-4,6-dimethoxyphenyl)-quinoline Derivative
This protocol describes the synthesis of a quinoline derivative using this compound and 2'-aminoacetophenone as a representative reaction partner.
Materials:
-
This compound (1.0 eq)
-
2'-Aminoacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 2'-aminoacetophenone (1.0 eq) to ethanol (approx. 0.2 M concentration).
-
Add a solution of potassium hydroxide (2.0 eq) in a minimal amount of water to the flask. The use of a base catalyst is a common practice in Friedländer reactions.[5]
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours.
-
Causality Check: The reflux condition provides the necessary activation energy for the condensation and cyclization steps. Progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to confirm the consumption of starting materials.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure quinoline derivative.
Application 2: Chalcone Formation and Subsequent Pyrimidine Synthesis
The Claisen-Schmidt condensation is an essential tool for forming α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde with a ketone.[6] this compound is an excellent substrate for this reaction. The resulting chalcone is not just a final product but a highly versatile intermediate for synthesizing a wide array of heterocycles, including pyrimidines, which are core components of many biologically active molecules.
Synthetic Workflow
The synthesis is a two-stage process. First, the chalcone is formed. Second, the chalcone undergoes a cyclocondensation reaction with a suitable nitrogen-containing reagent, such as guanidine, to form the pyrimidine ring.
Caption: Two-stage synthesis of a pyrimidine from the aldehyde.
Protocol 1: Synthesis of a Chalcone Intermediate
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Prepare a solution of NaOH (e.g., 20%) in water and add it dropwise to the stirred alcoholic solution at room temperature. A color change and formation of a precipitate are typically observed.
-
Causality Check: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating the nucleophilic enolate required for the attack on the aldehyde.[6]
-
Continue stirring for 2-4 hours at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).
-
The chalcone product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude chalcone from hot ethanol to obtain the pure product.
Protocol 2: Cyclization to a 2-Amino-pyrimidine Derivative
Materials:
-
Chalcone intermediate from Protocol 1 (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq)
-
Anhydrous Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol or by using a commercial solution.
-
To this solution, add guanidine hydrochloride and stir for 15-20 minutes to form free guanidine base.
-
Add the synthesized chalcone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.
-
Causality Check: The reaction proceeds through a Michael addition of the guanidine to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The pyrimidine derivative will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Summary
The following table summarizes representative reaction parameters for the synthesis of heterocycles using substituted benzaldehydes. While specific yields for this compound may vary, these values provide a benchmark for expected outcomes.
| Reaction Type | Aldehyde | Co-reactant | Catalyst/Conditions | Solvent | Typical Yield (%) |
| Friedländer Annulation | 2-Aminoaryl Aldehyde | Ketone with α-CH₂ | p-TsOH, Microwave | Solvent-free | >85%[3] |
| Friedländer Annulation | 2-Aminoaryl Aldehyde | Ketone with α-CH₂ | Iodine (I₂) | Ethanol | ~80-95%[3] |
| Claisen-Schmidt Condensation | 3,4-Dimethoxybenzaldehyde | 2,6-Dihydroxyacetophenone | Solid NaOH (Grinding) | Solvent-free | 70%[6] |
| Pyrimidine Synthesis | Chalcone | Guanidine | Sodium Ethoxide, Reflux | Ethanol | 60-80% |
Conclusion
This compound is a potent and versatile precursor for the synthesis of diverse heterocyclic frameworks. Its utility in established name reactions like the Friedländer Annulation and Claisen-Schmidt condensation allows for the predictable and efficient construction of quinoline and chalcone scaffolds. The latter serves as a crucial intermediate for accessing further heterocyclic systems such as pyrimidines. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the full synthetic potential of this valuable building block in the creation of novel and functional molecules.
References
The Unsung Virtuoso: 2-Chloro-4,6-dimethoxybenzaldehyde as a Strategic Linchpin in Total Synthesis
Abstract
In the intricate tapestry of total synthesis, the selection of starting materials often dictates the elegance and efficiency of the synthetic route. While a pantheon of well-known building blocks enjoys the limelight, a class of strategically functionalized aromatic aldehydes offers unique advantages for the construction of complex molecular architectures. This technical guide delves into the synthetic utility of 2-Chloro-4,6-dimethoxybenzaldehyde, a seemingly unassuming yet powerful building block. Although less documented than its isomers, its unique substitution pattern—a sterically accessible aldehyde, an ortho-chloro substituent, and two meta-directing methoxy groups—presents a confluence of reactivity that can be masterfully exploited in the synthesis of natural products and medicinal agents. This document provides a comprehensive overview of its synthesis, predicted reactivity, and potential applications, supported by detailed protocols and mechanistic insights derived from closely related analogues.
Introduction: The Strategic Value of Polysubstituted Benzaldehydes
Aromatic aldehydes are fundamental precursors in organic synthesis, serving as electrophilic partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The strategic placement of substituents on the aromatic ring can profoundly influence the reactivity of the aldehyde and provide handles for subsequent transformations. The subject of this guide, this compound, embodies this principle. The electron-donating methoxy groups activate the ring towards certain transformations while the chloro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a directing group in metallation reactions. This unique combination makes it a valuable, albeit underutilized, asset in the synthetic chemist's toolbox.
Synthesis of this compound: Forging the Key
The efficient synthesis of this key building block is paramount for its application. While direct literature precedence for the synthesis of this compound is scarce, established formylation methodologies for electron-rich aromatic systems provide a reliable blueprint. The most logical precursor is 1-chloro-3,5-dimethoxybenzene.
Predicted Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The electron-rich nature of the 1-chloro-3,5-dimethoxybenzene ring makes it an excellent substrate for this transformation.
Mechanism of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3,5-dimethoxybenzene attacks the Vilsmeier reagent. The two methoxy groups strongly direct the substitution to the ortho position (C2), which is sterically unhindered.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the desired aldehyde.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to the target building block.
Experimental Protocol: Vilsmeier-Haack Formylation of an Analogous Electron-Rich Arene
The following protocol for the formylation of 3,5-dimethoxyphenol is adapted from established literature and serves as a robust starting point for the synthesis of the title compound from 1-chloro-3,5-dimethoxybenzene.[6]
Materials:
-
1-Chloro-3,5-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware.
Procedure:
-
To a stirred solution of 1-chloro-3,5-dimethoxybenzene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equivalents) to DMF (3 equivalents) at 0 °C. Allow the mixture to stir for 15-20 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-chloro-3,5-dimethoxybenzene at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity and Synthetic Applications: A Versatile Tool for Molecular Construction
The unique arrangement of functional groups in this compound opens up a diverse range of synthetic possibilities.
Diagram 2: Key Reaction Pathways of the Building Block
Caption: Major reaction types for synthetic elaboration.
Reactions at the Aldehyde Functionality
The aldehyde group is a versatile handle for chain extension and the introduction of various functional groups.
-
Condensation Reactions: As an electrophile, the aldehyde readily participates in condensation reactions. A prime example is the Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcones), which are precursors to flavonoids and other heterocyclic systems.[7]
-
Wittig Reaction: The Wittig reaction provides a reliable method for the formation of alkenes with control over the geometry of the double bond.
-
Reductive Amination: This powerful transformation allows for the synthesis of substituted amines, which are prevalent in pharmaceuticals. The aldehyde can be reductively aminated with a primary or secondary amine in the presence of a reducing agent like sodium borohydride.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functionalization.
Transformations Involving the Chloro Substituent
The chloro group, positioned ortho to the aldehyde, can be a key player in late-stage diversification.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde and the activating effect of the methoxy groups can facilitate SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides).
-
Cross-Coupling Reactions: The chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.
Application in the Total Synthesis of Natural Products: Analogous Case Studies
Protocols for Key Transformations
The following protocols, based on reactions of analogous substituted benzaldehydes, provide a practical guide for utilizing this compound in synthesis.
Protocol: Claisen-Schmidt Condensation to form a Chalcone Derivative
This protocol describes the base-catalyzed condensation of an aromatic aldehyde with a ketone.[7]
Materials:
-
This compound
-
Acetophenone (or another suitable ketone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Stirring apparatus, standard glassware.
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Table 1: Representative Aldol Condensation Conditions
| Aldehyde | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 2,5-dimethoxybenzaldehyde | Acetone | NaOH | Ethanol | 2 | 82 |
| 3,4-dimethoxybenzaldehyde | 4-piperidone | KOH | - | 1 | - |
(Data adapted from analogous reactions reported in the literature.[7][8])
Conclusion
This compound represents a potent, yet under-explored, building block for total synthesis and medicinal chemistry. Its strategic arrangement of an aldehyde, a chloro group, and two methoxy groups provides a rich platform for a diverse array of chemical transformations. By leveraging established methodologies for the synthesis and reaction of analogous substituted benzaldehydes, chemists can unlock the full potential of this versatile intermediate. This guide serves as a foundational resource to inspire and facilitate the application of this compound in the creation of novel and complex molecules.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Formyl-3,5-dimethoxyphenol [erowid.org]
- 7. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
protocol for the formylation reaction with 2-Chloro-4,6-dimethoxybenzaldehyde
An Application Note and Protocol for the Formylation of 2-Chloro-4,6-dimethoxybenzaldehyde
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the regioselective formylation of this compound to synthesize 2-Chloro-4,6-dimethoxyisophthalaldehyde. Substituted benzaldehydes are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This protocol details the application of the Vilsmeier-Haack reaction, a reliable and effective method for formylating electron-rich aromatic systems.[1][2] We provide a step-by-step experimental procedure, an in-depth mechanistic explanation, safety protocols, and expected outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust method for introducing a second formyl group onto a highly functionalized benzaldehyde core.
Introduction and Scientific Rationale
The functionalization of aromatic rings is a cornerstone of modern organic synthesis. This compound is a readily available starting material with multiple functional groups, making it an attractive scaffold for building molecular complexity. The introduction of a second aldehyde group via formylation yields a valuable dialdehyde intermediate, which can undergo a wide range of subsequent transformations, such as Wittig reactions, condensations, and reductive aminations, to generate diverse molecular architectures.
Formylation reactions are a class of electrophilic aromatic substitution and are most effective on electron-rich substrates.[3] The target molecule, this compound, is an excellent candidate for such a reaction. The two methoxy (-OCH₃) groups at the 4- and 6-positions are strong electron-donating groups, which potently activate the aromatic ring towards electrophilic attack. These groups direct incoming electrophiles to the ortho and para positions.
Analysis of Directing Effects:
-
-OCH₃ at C4: Ortho-directing to C3 and C5.
-
-OCH₃ at C6: Ortho-directing to C5.
-
-CHO at C1: Meta-directing to C3 and C5.
-
-Cl at C2: Ortho/para-directing but deactivating.
The cumulative effect of these substituents strongly favors electrophilic attack at the C5 position, which is ortho to both activating methoxy groups. Among the various formylation methods, the Vilsmeier-Haack reaction is selected for its operational simplicity, use of relatively inexpensive reagents, and high efficiency with activated aromatic systems.[4][5] The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is a mild electrophile capable of formylating the activated ring without requiring harsh Lewis acids or high-pressure gases associated with methods like the Gattermann-Koch reaction.[6][7]
Reaction Mechanism: The Vilsmeier-Haack Pathway
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution and subsequent hydrolysis.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the this compound attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C5 position to form a resonance-stabilized intermediate (sigma complex).
-
Aromatization and Hydrolysis: The intermediate is rearomatized by the loss of a proton. The resulting iminium salt is stable until an aqueous workup, during which it is hydrolyzed to yield the final aldehyde product, 2-Chloro-4,6-dimethoxyisophthalaldehyde.[4]
Caption: The Vilsmeier-Haack reaction mechanism.
Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations involving phosphorus oxychloride and DMF should be conducted in a certified chemical fume hood.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Always handle in a fume hood wearing a lab coat, safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Have a sodium bicarbonate solution ready for quenching spills.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves and eye protection.
-
Formaldehyde: The product is an aldehyde. Formaldehyde and its derivatives can be irritants and sensitizers. Handle with care, avoiding inhalation and skin contact.[8][9]
-
General Handling: All procedures should be performed by personnel trained in experimental organic chemistry. A thorough risk assessment should be conducted before starting.[10]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purity/Grade | Supplier Example |
| This compound | 200.62 | 1.00 g | 4.98 | >98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.0 mL (1.64 g) | 10.7 | >99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | Anhydrous, >99.8% | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | Anhydrous, >99.8% | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | Aqueous | Lab-prepared |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | Aqueous | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Granular | Sigma-Aldrich |
| Round-bottom flask (50 mL) | - | 1 | - | - | - |
| Addition funnel | - | 1 | - | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - | - |
| Ice bath | - | 1 | - | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for Vilsmeier-Haack formylation.
-
Preparation of the Vilsmeier Reagent:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF (5 mL).
-
Cool the flask to 0°C using an ice-water bath.
-
Add phosphorus oxychloride (1.0 mL, 10.7 mmol) dropwise to the stirred DMF over 15 minutes.
-
Scientist's Note: This addition must be slow and controlled. The formation of the Vilsmeier reagent is exothermic, and maintaining a low temperature is crucial for its stability.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry.
-
-
Reaction with Substrate:
-
Dissolve this compound (1.00 g, 4.98 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Add this solution to the Vilsmeier reagent at 0°C.
-
Rinse the flask that contained the substrate with additional DCM (5 mL) and add it to the reaction mixture to ensure a complete transfer.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture in an oil bath to 50-60°C and stir for 2-4 hours.
-
Scientist's Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Hydrolysis:
-
After the reaction is complete, cool the flask to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice (approx. 50 g).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with stirring.
-
Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Scientist's Note: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid. Perform this step slowly and with caution as significant CO₂ gas evolution will occur.
-
Stir the resulting mixture for 30 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically obtained as a solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | 2-Chloro-4,6-dimethoxyisophthalaldehyde |
| Molecular Formula | C₁₀H₉ClO₄ |
| Molecular Weight | 228.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive Vilsmeier reagent (moisture contamination). | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Insufficient activation of the aromatic ring. | Increase reaction temperature or time. Confirm starting material purity. | |
| Formation of Tar | Reaction temperature was too high. | Maintain careful temperature control, especially during the addition of POCl₃ and the main reaction step. |
| Incomplete Hydrolysis | Insufficient water or time during the workup step. | After pouring onto ice, ensure the mixture is stirred vigorously for at least 30-60 minutes before extraction. |
| Low Yield after Workup | Product is partially soluble in the aqueous layer. | Perform additional extractions (4-5 times) of the aqueous layer. |
Conclusion
This application note provides a validated and detailed protocol for the Vilsmeier-Haack formylation of this compound. By leveraging fundamental principles of electrophilic aromatic substitution, this method offers a regioselective and high-yielding route to 2-Chloro-4,6-dimethoxyisophthalaldehyde, a versatile building block for further synthetic endeavors. The provided procedural details, safety guidelines, and troubleshooting advice aim to ensure a successful and reproducible outcome for researchers in the chemical sciences.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. hawsco.com [hawsco.com]
- 10. orgsyn.org [orgsyn.org]
Application Notes & Protocols: 2-Chloro-4,6-dimethoxybenzaldehyde as a Versatile but Under-Explored Scaffold in Medicinal Chemistry
Preamble: Navigating the Frontier of Chemical Synthesis
In the landscape of medicinal chemistry, certain building blocks are ubiquitous, their reactivity and utility thoroughly mapped. Others, like 2-Chloro-4,6-dimethoxybenzaldehyde, represent a more nascent territory. While direct, extensive documentation of its application in drug discovery is sparse, its structural motifs—a reactive aldehyde, electron-rich methoxy groups, and a strategically placed chlorine atom—suggest a significant, largely untapped potential.
This guide, therefore, moves beyond a simple recitation of established use-cases. Instead, it adopts a first-principles approach, leveraging established chemical principles and drawing parallels from closely related, well-documented analogs. We will dissect the molecule's intrinsic reactivity to forecast its utility and provide robust, chemically sound protocols for its application in constructing high-value medicinal scaffolds. This document is designed for the research scientist and drug development professional, offering not just a "how-to," but a "why-to," thereby empowering innovation at the lab bench.
Section 1: Core Reactivity Profile and Strategic Considerations
The synthetic utility of this compound is dictated by the interplay of its three key functional groups. Understanding this interplay is paramount for strategic experimental design.
-
The Aldehyde: This group is the primary center for classic carbonyl chemistry. It is the gateway to forming new carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and multicomponent reactions.
-
The Methoxy Groups (-OCH₃): Positioned at C4 and C6, these strong electron-donating groups significantly activate the benzene ring. This electronic enrichment enhances the nucleophilicity of the ring and influences the reactivity of the other substituents. In a biological context, methoxy groups are known to improve metabolic stability and can form crucial hydrogen bond interactions within protein binding pockets.[1][2]
-
The Chlorine Atom (-Cl): Located at C2, ortho to the aldehyde and one methoxy group, the chlorine atom is a versatile synthetic handle. Its presence introduces a point for diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, functionalities critical for building libraries of potential kinase inhibitors and other targeted therapies.[3]
The combined electronic effects create a unique chemical personality. The electron-donating methoxy groups work in concert to activate the ring, yet they are sterically bulky. The aldehyde and chloro groups are electron-withdrawing, deactivating the ring to some extent and directing incoming nucleophiles.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₉H₉ClO₃ | Foundational data for mass spectrometry and elemental analysis. |
| Molecular Weight | 200.62 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Boiling Point | ~300-320 °C | High boiling point suggests low volatility; suitable for reactions at elevated temperatures. |
| LogP | ~2.5-3.0 | Indicates moderate lipophilicity, a key parameter in drug design for membrane permeability. |
| pKa (Aldehyde Proton) | ~17-19 | Not acidic under normal conditions, but relevant for base-catalyzed reactions at the α-position if one existed. |
Section 2: Proposed Applications & Synthetic Protocols
Herein, we present detailed, logically derived protocols for the use of this compound in the synthesis of three distinct, medicinally relevant scaffolds.
Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Rationale: Chalcones are privileged scaffolds in medicinal chemistry, known for their anti-inflammatory, antioxidant, and anticancer properties.[4] The Claisen-Schmidt condensation is a robust and reliable method for their synthesis. The electron-donating methoxy groups on the benzaldehyde ring are expected to facilitate the condensation with an appropriate acetophenone.
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-chloro-4,6-dimethoxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (10 mmol, 1.36 g) in 20 mL of ethanol.
-
To this solution, add this compound (10 mmol, 2.01 g). Stir at room temperature until all solids are dissolved.
-
Prepare a 20% w/v solution of NaOH in water. Slowly add 10 mL of this solution dropwise to the stirred reaction mixture over 15 minutes. A color change to deep yellow or orange is expected.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of ~5-6 by the slow addition of 1M HCl. This will precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from hot ethanol to yield the pure chalcone as a crystalline solid.
Validation & Causality:
-
Base Catalyst: NaOH is used to deprotonate the α-carbon of the acetophenone, forming the reactive enolate necessary for the condensation.
-
Acidification: Neutralization and slight acidification ensure the complete precipitation of the phenolic chalcone product from its phenoxide salt form.
-
Recrystallization: This is a critical step to ensure the purity of the final compound, removing unreacted starting materials and side products.
Construction of Dihydropyrimidine (DHPM) Scaffolds via the Biginelli Reaction
Rationale: The dihydropyrimidine core is a cornerstone of many blockbuster drugs, including calcium channel blockers. The Biginelli reaction is a one-pot, three-component reaction that provides efficient access to this scaffold.[5] Our target aldehyde is an ideal candidate for the "aldehyde" component in this powerful transformation.
Protocol: Synthesis of 4-(2-Chloro-4,6-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Thiourea
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (5 mmol, 1.0 g), ethyl acetoacetate (5 mmol, 0.65 g), and thiourea (6 mmol, 0.46 g) in 20 mL of ethanol.
-
Add 3-4 drops of concentrated HCl to the mixture as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual starting materials.
-
Dry the product to obtain the pure DHPM derivative.
Validation & Causality:
-
Catalyst: A catalytic amount of acid is essential to protonate the aldehyde carbonyl, activating it for nucleophilic attack by the enol form of ethyl acetoacetate.
-
One-Pot Synthesis: The elegance of the Biginelli reaction lies in its convergence. All components are mixed at the outset, and a cascade of reactions leads to the final heterocyclic product, making it a highly efficient process.
-
Thiourea: Using thiourea instead of urea leads to the corresponding 2-thioxo-DHPM, a scaffold of significant interest in modern drug discovery.[6]
Diversification for Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The 2-chloro-pyrimidine and related chloro-heterocyclic motifs are fundamental building blocks for kinase inhibitors, where the chlorine atom is displaced by a nucleophilic amine from a partner fragment to build the final drug molecule.[3][7] By analogy, the chloro-substituent on our benzaldehyde can serve the same purpose, acting as a lynchpin for fragment-based drug design.
Protocol: Synthesis of 2-((3,5-dimethylanilin)amino)-4,6-dimethoxybenzaldehyde
Materials:
-
This compound
-
3,5-Dimethylaniline
-
Palladium(II) Acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk line and inert atmosphere (Nitrogen or Argon) capabilities
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add this compound (1 mmol, 201 mg), 3,5-dimethylaniline (1.2 mmol, 145 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add 5 mL of anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for 8-12 hours under the inert atmosphere.
-
Monitor the reaction by LC-MS to confirm product formation and consumption of starting material.
-
After completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Validation & Causality:
-
Buchwald-Hartwig Amination: This protocol utilizes a palladium-catalyzed cross-coupling reaction, which is more effective for this type of transformation than a simple SNAr due to the relatively unactivated nature of the chlorobenzene ring. The Pd-catalyst and ligand (XPhos) are crucial for the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure a high yield.
-
Strong Base: Sodium tert-butoxide is a non-nucleophilic strong base required to deprotonate the aniline and facilitate the catalytic cycle.
Section 3: Visualizing Synthetic Workflows
Diagrams provide a clear, high-level overview of the synthetic logic and experimental flow.
Caption: Workflow for Bioactive Chalcone Synthesis.
Caption: Workflow for Dihydropyrimidine (DHPM) Synthesis.
References
- 1. drughunter.com [drughunter.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Chloro-4,6-dimethoxybenzaldehyde in Materials Science: A Theoretical and Exploratory Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-Chloro-4,6-dimethoxybenzaldehyde in materials science. It is important to note that as of the date of this publication, a thorough review of scientific literature and patent databases reveals a notable absence of established applications for this specific molecule in materials science. Therefore, this document serves as a theoretical and exploratory guide, postulating potential uses based on the known reactivity of its functional groups and by drawing analogies to structurally similar compounds. The protocols and application notes presented herein are intended to be foundational, providing a scientifically grounded starting point for researchers interested in exploring the untapped potential of this unique aromatic aldehyde.
Part 1: Introduction and Physicochemical Profile
This compound is an aromatic aldehyde distinguished by its unique substitution pattern: a chloro group at the 2-position and two methoxy groups at the 4- and 6-positions. This arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups, in conjunction with the reactive aldehyde functionality, suggests a rich chemical reactivity that could be harnessed for the synthesis of novel materials.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Appearance | Predicted to be a crystalline solid | Based on similar substituted benzaldehydes. |
| Melting Point | Estimated range: 70-90 °C | By analogy to isomers like 2-Chloro-3,4-dimethoxybenzaldehyde (71-74 °C).[1] |
| Boiling Point | > 280 °C | By analogy to isomers like 3,4-Dimethoxybenzaldehyde (281 °C).[2] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone) | Typical for aromatic aldehydes. |
Part 2: Hypothetical Applications in Polymer Chemistry
The aldehyde functional group is a versatile handle for various polymerization reactions. The chloro and dimethoxy substituents on the aromatic ring can be expected to impart specific properties such as thermal stability, altered solubility, and modified electronic characteristics to the resulting polymers.
Application Note I: Synthesis of Polyimines (Poly(Schiff base)s)
Principle: Aromatic aldehydes undergo a dehydration-condensation reaction with primary diamines to form a polymer backbone containing repeating imine (-C=N-) units. These conjugated polymers often exhibit interesting optical and electronic properties. The chloro and dimethoxy groups on the this compound monomer unit could enhance thermal stability and solubility in organic solvents. Furthermore, the chlorine atom presents a site for potential post-polymerization modification.
Hypothetical Protocol for Polyimine Synthesis
Materials:
-
This compound (Monomer A)
-
p-Phenylenediamine (Monomer B)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2.01 g (10 mmol) of this compound in 40 mL of anhydrous NMP.
-
To this solution, add 1.08 g (10 mmol) of p-phenylenediamine. Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 160-180 °C and stir for 24 hours. The progress of the reaction can be monitored by the removal of water.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 300 mL of methanol with vigorous stirring to precipitate the polyimine.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C for 24 hours.
Expected Characterization: The resulting polymer can be characterized by FT-IR spectroscopy (presence of C=N stretching vibration), NMR spectroscopy, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. Thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Hypothetical synthesis of a polyimine from this compound.
Part 3: Potential Applications in the Synthesis of Functional Dyes
The electron-rich nature of the dimethoxy-substituted benzene ring, modified by the electron-withdrawing chloro group, makes this compound a potentially interesting building block for functional dyes. Condensation reactions with active methylene compounds are a common strategy for synthesizing dyes with tailored absorption and emission properties.
Application Note II: Knoevenagel Condensation for the Synthesis of a Styryl Dye
Principle: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. The resulting styryl dyes can exhibit solvatochromism and may have applications in sensing or as components in organic electronic materials.
Hypothetical Protocol for Styryl Dye Synthesis
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 2.01 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.
-
Catalyst Addition: Add a few drops of piperidine to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Expected Characterization: The synthesized dye should be characterized by UV-Vis spectroscopy to determine its absorption maxima and molar absorptivity. Fluorescence spectroscopy can be used to investigate its emission properties. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Hypothetical Knoevenagel condensation to form a styryl dye.
Part 4: Outlook and Future Research Directions
The potential applications of this compound in materials science are, at present, entirely speculative. However, the unique electronic and steric properties conferred by its substitution pattern warrant further investigation. Future research could explore:
-
Synthesis of Novel Ligands: The aldehyde can be converted to other functional groups to create novel ligands for catalysis or metal-organic frameworks (MOFs).
-
Monomers for Other Polymerization Reactions: Its suitability for other polymerization techniques, such as Wittig reactions to form poly(phenylene vinylene) derivatives, could be explored.
-
Building Block for Organic Semiconductors: As a precursor for larger conjugated systems, it might find use in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Part 5: Conclusion
While there is a current void in the literature regarding the materials science applications of this compound, this should be viewed as an opportunity for novel research. The theoretical applications and protocols outlined in this guide, based on established chemical principles and analogies to related compounds, provide a roadmap for scientists to begin exploring the potential of this intriguing molecule. All proposed experimental pathways require rigorous validation and characterization to establish the properties of the resulting materials.
References
Application Note: Analytical Strategies for the Quantification and Identification of 2-Chloro-4,6-dimethoxybenzaldehyde
Introduction
2-Chloro-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The purity and concentration of this raw material are critical quality attributes, directly impacting the safety, efficacy, and impurity profile of the final product. Consequently, robust, accurate, and reliable analytical methods are essential for its characterization during drug development and for routine quality control in manufacturing environments.
This technical guide provides a comprehensive overview of validated analytical methodologies for the detection, quantification, and structural confirmation of this compound. We will explore two primary chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity identification and trace analysis. Additionally, spectroscopic methods for unequivocal structural confirmation will be discussed. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value |
| Chemical Formula | C₉H₉ClO₃ |
| Molar Mass | 200.62 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like acetonitrile, methanol, and dichloromethane; limited solubility in water. |
| Structure |
Overview of Recommended Analytical Techniques
The choice of analytical technique is dictated by the specific objective, whether it is routine quality control, trace impurity analysis, or definitive structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination and quantitative analysis in most pharmaceutical labs.[1] A reversed-phase method offers excellent reproducibility and is suitable for the non-volatile nature of the analyte. When coupled with a UV detector, it provides a robust and cost-effective solution for routine analysis.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable molecules.[3] It offers superior separation efficiency and, when coupled with a mass spectrometer, provides high sensitivity and structural information based on fragmentation patterns, making it ideal for identifying trace impurities or confirming analyte identity.[4][5]
-
Spectroscopic Methods (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are unparalleled for the structural confirmation of reference standards.[6][7] They provide detailed information about the molecular framework and functional groups present.[8]
Primary Quantitative Method: Reversed-Phase HPLC (RP-HPLC)
This method is recommended for determining the purity of this compound in raw materials and in-process control samples.
Principle of Causality
The methodology leverages a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar molecule, will partition between these two phases. By systematically changing the ratio of the organic solvent (acetonitrile) to the aqueous phase in a gradient elution, we can achieve a retention time that is well-resolved from potential impurities and degradation products. UV detection is selected based on the analyte's chromophoric benzaldehyde structure, which absorbs strongly in the UV region, providing high sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Standard Solution Preparation (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.[2]
-
Sample Solution Preparation (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. Sonicate and filter through a 0.45 µm syringe filter prior to injection.[2]
-
System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[2]
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
scale-up synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde
An Application Guide for the Scale-Up Synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde function ortho to a chlorine atom and flanked by two methoxy groups, makes it a versatile building block for constructing complex heterocyclic systems. The successful transition from laboratory-scale discovery to pilot-plant or industrial production hinges on a robust, safe, and economically viable synthetic protocol.
This technical guide provides an in-depth examination of the , focusing on the Vilsmeier-Haack reaction. This classic formylation method is well-suited for this transformation due to its reliability with electron-rich aromatic substrates.[1][2] We will dissect the causality behind critical process parameters, outline a detailed and validated protocol, and address the significant safety and analytical considerations inherent in scaling up this process.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The formylation of an electron-rich aromatic ring is efficiently achieved using the Vilsmeier-Haack reaction.[3][4] The strategy involves the reaction of the starting material, 1-chloro-3,5-dimethoxybenzene, with a Vilsmeier reagent generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3]
Causality of Method Selection:
-
Substrate Reactivity: 1-chloro-3,5-dimethoxybenzene is an electron-rich arene due to the activating, ortho-para directing effects of the two methoxy groups. This high nucleophilicity makes it an ideal substrate for reaction with the relatively weak electrophile that is the Vilsmeier reagent.[3][5]
-
Regioselectivity: The formylation is directed to the position ortho to the chloro group and para to one of the methoxy groups, which is the most sterically accessible and electronically activated site.
-
Process Economics: The starting materials (DMF, POCl₃, and the substituted benzene) are commercially available and relatively inexpensive, making the route economically feasible for large-scale production.
Reaction Mechanism
The reaction proceeds in three primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3,5-dimethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the restoration of aromaticity to yield an iminium salt intermediate.[5]
-
Hydrolysis: During aqueous work-up, the iminium salt is readily hydrolyzed to afford the final product, this compound.
Caption: Vilsmeier-Haack Reaction Mechanism.
Process Safety and Scale-Up Considerations
Transitioning the Vilsmeier-Haack reaction from the bench to a pilot plant requires rigorous attention to safety, particularly thermal hazard management.
-
Thermal Hazards: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. More critically, the reagent itself and the subsequent reaction mixture can be thermally unstable, posing a risk of a runaway reaction if not properly controlled.[6][7] Calorimetric studies are essential during process development to understand the thermal profile.
-
Reagent Addition Strategy: To mitigate thermal risk, the recommended scale-up procedure involves adding POCl₃ slowly to a solution of the substrate in DMF.[6] This "substrate-in" approach ensures that the electrophilic Vilsmeier reagent is consumed as it is formed, preventing its accumulation to hazardous levels. This contrasts with lab-scale procedures where the reagent is often pre-formed.
-
Quenching: The hydrolysis step is highly exothermic and liberates hydrogen chloride gas. The reaction mixture must be quenched by adding it slowly to a large excess of ice and water with efficient stirring to dissipate heat and control gas evolution.[8] This operation must be performed in a well-ventilated area or a reactor equipped with a scrubber.
-
Material Handling:
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. It must be handled in a closed system under an inert atmosphere (e.g., nitrogen) using appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[8][9]
-
N,N-Dimethylformamide (DMF): A versatile solvent but is also a reproductive toxin. Engineering controls (fume hoods, closed reactors) should be used to minimize inhalation and skin contact.
-
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be conducted in a suitable chemical reactor within a walk-in fume hood.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 1-Chloro-3,5-dimethoxybenzene | 172.61 | 0.579 | 100.0 g | Starting Material |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.53 | 550 mL | Anhydrous, Reagent & Solvent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.869 | 79.5 mL (133.3 g) | Reagent, add via dropping funnel |
| Crushed Ice / Deionized Water | - | - | 2.5 kg / 2.5 L | For quenching |
| Sodium Acetate (anhydrous) | 82.03 | 1.62 | 133 g | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~1.5 L | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | - | ~500 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~50 g | Drying Agent |
| Ethanol / Water | - | - | As needed | Recrystallization Solvent System |
Equipment:
-
5 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
500 mL pressure-equalizing dropping funnel.
-
Circulating chiller/heater for temperature control.
-
Large (10 L) vessel for quenching.
-
Filtration apparatus (Büchner funnel).
-
Rotary evaporator.
Caption: Experimental Workflow for Scale-Up Synthesis.
Step-by-Step Procedure
-
Reactor Setup: Charge the 5 L jacketed reactor with 1-Chloro-3,5-dimethoxybenzene (100.0 g) and anhydrous DMF (550 mL).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating chiller.
-
POCl₃ Addition: Add phosphorus oxychloride (79.5 mL) to the dropping funnel. Add the POCl₃ dropwise to the stirred reaction mixture over approximately 2 hours. Critically, maintain the internal temperature below 10 °C throughout the addition. An exotherm will be observed.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature. Continue stirring for 12-16 hours. The mixture will typically become a thick, colored slurry.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent) or HPLC until the starting material is consumed.
-
Quenching: In a separate 10 L vessel, prepare a slurry of crushed ice (2.5 kg) and deionized water (2.5 L). With vigorous stirring, slowly pour the reaction mixture into the ice/water slurry. The rate of addition should be controlled to keep the quench temperature below 20 °C.
-
Neutralization and Extraction: Once the quench is complete, slowly add solid sodium acetate (133 g) in portions to neutralize the mixture.[5] Stir for 30 minutes. Transfer the mixture to a suitable separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate (~50 g), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.
-
Drying: Dry the purified, crystalline product in a vacuum oven at 40-45 °C to a constant weight. The expected yield is typically in the range of 75-85%.
Analytical Characterization
To ensure the final product meets quality specifications, a comprehensive analytical assessment is required.
| Analysis Method | Purpose | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Structural Confirmation | δ ~10.4 (s, 1H, -CHO), δ ~6.5 (s, 1H, Ar-H), δ ~6.4 (s, 1H, Ar-H), δ ~3.9 (s, 6H, 2x -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Structural Confirmation | δ ~188 (C=O), δ ~165, ~162, ~115, ~105, ~95 (Aromatic C), δ ~56 (-OCH₃). |
| FT-IR (ATR) | Functional Group Identification | Strong C=O stretch (~1680 cm⁻¹), C-H stretches for aldehyde (~2820, ~2720 cm⁻¹), and strong C-O-C aryl ether stretches (~1250, ~1100 cm⁻¹).[10] |
| GC-MS or HPLC | Purity Assessment & Impurity Profile | Determine the purity of the final product (typically >99%). Identifies any unreacted starting materials or side-products.[11] |
| Melting Point | Purity and Identity Confirmation | A sharp melting point consistent with the reference value indicates high purity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents (moisture contamination of POCl₃ or DMF). Insufficient reaction time or temperature. | Use fresh, anhydrous reagents. Ensure the reaction is stirred for an adequate time, monitoring by TLC/HPLC. If necessary, a slight warming (e.g., to 40 °C) can be cautiously applied. |
| Low Yield | Incomplete reaction. Loss of product during aqueous work-up or extraction. Poor crystallization recovery. | Ensure the reaction goes to completion. Perform extractions thoroughly. Optimize the recrystallization solvent system and cooling procedure to maximize crystal recovery. |
| Formation of Byproducts | Reaction temperature too high during POCl₃ addition. Non-regioselective formylation. | Strictly maintain the temperature below 10 °C during the addition of POCl₃. Byproducts with similar polarity may require careful optimization of the recrystallization process.[12] |
| Difficult Purification | Oily crude product that fails to crystallize. Impurities inhibiting crystallization. | Attempt to purify a small portion via column chromatography to obtain a seed crystal. Try different recrystallization solvents or trituration with a non-polar solvent like hexane. |
Conclusion
The via the Vilsmeier-Haack reaction is a robust and efficient process when executed with careful control over key parameters. A thorough understanding of the reaction mechanism, proactive management of thermal hazards through a controlled reagent addition strategy, and a well-defined work-up and purification protocol are paramount to achieving a safe, high-yielding, and reproducible manufacturing process. The detailed procedures and insights provided in this guide serve as a comprehensive resource for scientists and engineers tasked with transitioning this important synthesis from the laboratory to production scale.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. mt.com [mt.com]
- 7. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
enzymatic reactions involving 2-Chloro-4,6-dimethoxybenzaldehyde
An In-Depth Technical Guide to Enzymatic Reactions Involving 2-Chloro-4,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Case for Biocatalysis
This compound is a polysubstituted aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple functional groups—an aldehyde, a halogen, and two methoxy ethers—offers numerous handles for chemical modification. However, traditional chemical methods for transforming such molecules can suffer from a lack of selectivity, harsh reaction conditions, and the generation of hazardous waste.
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful alternative. Enzymes operate under mild conditions with exceptional chemo-, regio-, and stereoselectivity, aligning with the principles of green chemistry. While literature specifically detailing enzymatic transformations of this compound is sparse, the known reactivity of various enzyme classes with analogous substituted benzaldehydes allows for the rational design of exploratory protocols.
This guide provides detailed application notes and protocols for three potential enzymatic transformations of this compound: oxidation, reduction, and asymmetric carboligation. The protocols are based on well-established enzymatic reactions and are intended as a robust starting point for research and development.
Part A: Oxidoreductase-Mediated Oxidation to 2-Chloro-4,6-dimethoxybenzoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes that catalyze this reaction with high efficiency.[1][2] These enzymes are found across all domains of life and exhibit a broad substrate scope, including many aromatic aldehydes.[3][4] The resulting 2-Chloro-4,6-dimethoxybenzoic acid is a valuable intermediate for the synthesis of more complex molecules, such as esters and amides.
Causality Behind Experimental Choices: The choice of an ALDH is predicated on its primary function of oxidizing aldehydes. However, it is crucial to note that some ALDHs can be inhibited by ortho-substituted benzaldehydes.[5] Therefore, screening a panel of commercially available ALDHs or using a variant known for broad substrate tolerance is recommended. The protocol below uses a generic, commercially available NAD⁺-dependent ALDH as a starting point.
Experimental Protocol: ALDH-Catalyzed Oxidation
1. Materials and Reagents:
-
This compound (Substrate)
-
Aldehyde Dehydrogenase (e.g., from bovine liver or a recombinant source)
-
β-Nicotinamide adenine dinucleotide hydrate (NAD⁺) (Cofactor)
-
Potassium Phosphate Buffer (50 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
2. Equipment:
-
Thermostatted shaker or water bath
-
pH meter
-
Centrifuge
-
Rotary evaporator
-
Analytical balance
-
HPLC or GC-MS for reaction monitoring
3. Step-by-Step Methodology:
-
Step 1: Substrate Stock Solution Preparation
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 200 mM). This is necessary due to the low aqueous solubility of the substrate. The final DMSO concentration in the reaction should be kept low (typically ≤ 5% v/v) to avoid enzyme denaturation.
-
-
Step 2: Reaction Buffer and Cofactor Preparation
-
Prepare 100 mL of 50 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Prepare a 20 mM stock solution of NAD⁺ in the phosphate buffer.
-
-
Step 3: Reaction Setup
-
In a 15 mL reaction vessel, combine the following in order:
-
8.9 mL of 50 mM Potassium Phosphate Buffer (pH 8.0)
-
0.5 mL of 20 mM NAD⁺ stock solution (final concentration: 1 mM)
-
0.5 mL of 200 mM substrate stock solution in DMSO (final concentration: 10 mM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
-
Step 4: Enzyme Addition and Incubation
-
Initiate the reaction by adding ALDH (e.g., 5-10 units).
-
Incubate the reaction at 30°C with gentle agitation (e.g., 150 rpm).
-
-
Step 5: Reaction Monitoring
-
At timed intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by adding an equal volume of 1 M HCl.
-
Extract the sample with 200 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.
-
Analyze the organic phase by HPLC or GC-MS to determine the conversion of the substrate and the formation of the carboxylic acid product.
-
-
Step 6: Product Workup (Preparative Scale)
-
Once the reaction has reached completion, quench it by acidifying the entire mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4,6-dimethoxybenzoic acid.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Data Presentation: ALDH Oxidation Parameters
| Parameter | Condition | Rationale |
| Substrate Conc. | 10 mM | A starting point to balance reaction rate and potential substrate inhibition. |
| Enzyme Loading | 5-10 U | Sufficient for catalysis; can be optimized based on initial rate. |
| Cofactor (NAD⁺) | 1 mM | Typically used in stoichiometric or slight excess for dehydrogenase reactions. |
| Buffer | 50 mM K-Phosphate | Maintains pH within the optimal range for many ALDHs. |
| pH | 8.0 | Common optimal pH for ALDH activity.[1] |
| Temperature | 30°C | A mild temperature to ensure enzyme stability and activity. |
| Co-solvent (DMSO) | ≤ 5% (v/v) | To solubilize the substrate while minimizing enzyme inactivation. |
Workflow Visualization
Caption: Workflow for the ALDH-catalyzed oxidation of this compound.
Part B: Biocatalytic Reduction to (2-Chloro-4,6-dimethoxyphenyl)methanol
The reduction of aldehydes to primary alcohols is another key transformation. Alcohol dehydrogenases (ADHs) and other carbonyl reductases catalyze this reaction, typically using nicotinamide adenine dinucleotide phosphate (NADPH) or NADH as the hydride source. This biocatalytic approach offers a green alternative to metal hydride reducing agents.[6][7] Plant-based sources and recombinant enzymes have shown broad substrate specificity for reducing various benzaldehydes.[8]
Causality Behind Experimental Choices: This protocol utilizes a commercially available ADH and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) to make the process more cost-effective. Cofactor regeneration is crucial as NADPH is expensive. The system continuously recycles the oxidized NADP⁺ back to its reduced NADPH form, allowing for a catalytic amount of the cofactor to be used.
Experimental Protocol: ADH-Catalyzed Reduction
1. Materials and Reagents:
-
This compound (Substrate)
-
Alcohol Dehydrogenase (e.g., from Thermoanaerobacter brockii or a recombinant source)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Tris-HCl Buffer (100 mM, pH 7.5)
-
Isopropanol or DMSO
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
2. Step-by-Step Methodology:
-
Step 1: Substrate Stock Solution
-
Prepare a 200 mM stock solution of the substrate in isopropanol or DMSO.
-
-
Step 2: Reaction Setup
-
In a 15 mL reaction vessel, combine:
-
9.0 mL of 100 mM Tris-HCl Buffer (pH 7.5)
-
180 mg D-Glucose (final concentration: 100 mM)
-
0.5 mL of a 2 mM NADP⁺ stock solution (final concentration: 0.1 mM)
-
10-20 units of Glucose Dehydrogenase (GDH)
-
-
Mix gently until all solids are dissolved.
-
-
Step 3: Reaction Initiation
-
Add 0.5 mL of the 200 mM substrate stock solution (final concentration: 10 mM).
-
Initiate the reaction by adding the Alcohol Dehydrogenase (e.g., 15-20 units).
-
Incubate at 30°C with gentle agitation.
-
-
Step 4: Monitoring and Workup
-
Monitor the reaction's progress using the method described in Part A (Step 5).
-
Once complete, saturate the aqueous phase with NaCl to facilitate extraction.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-Chloro-4,6-dimethoxyphenyl)methanol.
-
Reaction Scheme Visualization
Caption: ADH-catalyzed reduction with a cofactor regeneration system.
Part C: Asymmetric Carboligation Using Benzaldehyde Lyase (BAL)
Benzaldehyde Lyase (BAL) is a thiamine diphosphate (ThDP)-dependent enzyme that excels at forming C-C bonds.[9] It can catalyze the enantioselective self-condensation of aldehydes or their cross-condensation with other aldehydes to produce valuable chiral α-hydroxy ketones.[10][11] These products are key intermediates in asymmetric synthesis.[12] While the substrate specificity of BAL for this compound is unknown, its known tolerance for various substituted benzaldehydes makes it a prime candidate for exploration.[13]
Causality Behind Experimental Choices: This protocol outlines a cross-condensation reaction with acetaldehyde as the acceptor molecule. Acetaldehyde is a simple, readily available C2 building block. The reaction requires the cofactor ThDP and a divalent cation (Mg²⁺) for activity.[14] The buffer system is chosen to maintain a neutral pH, which is optimal for BAL.
Experimental Protocol: BAL-Catalyzed Cross-Condensation
1. Materials and Reagents:
-
This compound (Donor Aldehyde)
-
Acetaldehyde (Acceptor Aldehyde)
-
Benzaldehyde Lyase (BAL), recombinant (e.g., from Pseudomonas fluorescens)
-
Thiamine Diphosphate (ThDP)
-
Magnesium Sulfate (MgSO₄)
-
MOPS Buffer (50 mM, pH 7.0)
-
Diisopropyl Ether or Methyl tert-butyl ether (MTBE)
-
Chloroform
2. Step-by-Step Methodology:
-
Step 1: Prepare Reaction Medium
-
Prepare 50 mM MOPS buffer containing 2.5 mM MgSO₄ and 0.15 mM ThDP. Adjust pH to 7.0.
-
-
Step 2: Reaction Setup
-
In a 50 mL flask, dissolve this compound (e.g., 1 mmol) and acetaldehyde (e.g., 5 mmol, a 5-fold excess to favor cross-condensation) in 10 mL of diisopropyl ether.
-
Add 30 mL of the prepared reaction medium (Step 1) to the flask. This creates a biphasic system which can improve substrate availability and reduce potential enzyme inhibition.
-
-
Step 3: Reaction Initiation and Incubation
-
Start the reaction by adding BAL (e.g., 50-100 units).
-
Incubate the mixture at 30°C with vigorous stirring to ensure adequate mixing of the two phases.
-
-
Step 4: Monitoring and Workup
-
Monitor the reaction by TLC or by taking samples from the organic phase for GC-MS analysis.
-
Upon completion (typically 24-48 hours), stop the stirring and allow the phases to separate.
-
Extract the aqueous phase with chloroform (3 x 30 mL).
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting chiral α-hydroxy ketone by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Data Presentation: BAL Reaction Parameters
| Parameter | Condition | Rationale |
| Donor Aldehyde | 10-20 mM | Typical concentration range for BAL reactions. |
| Acceptor Aldehyde | 5-fold excess | Pushes the equilibrium towards the cross-condensation product. |
| Enzyme Loading | 50-100 U | Can be optimized for reaction time and cost. |
| Cofactors | 0.15 mM ThDP, 2.5 mM MgSO₄ | Essential for BAL catalytic activity.[15] |
| System | Biphasic (Buffer/Ether) | Enhances substrate solubility and can prevent enzyme inhibition. |
| pH | 7.0 | Optimal pH for BAL from P. fluorescens. |
| Temperature | 30°C | Balances enzyme activity and stability. |
Proposed Reaction Scheme
References
- 1. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aldehyde dehydrogenase superfamilies: correlations and deviations in structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 7. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Probing the active center of benzaldehyde lyase with substitutions and the pseudo-substrate analog benzoylphosphonic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzaldehyde lyase from pseudomonas fluorescens biovar i mediated biotransformation for the synthesis of chiral alpha hydroxy ketones [open.metu.edu.tr]
- 11. Modeling‐Assisted Design of Thermostable Benzaldehyde Lyases from Rhodococcus erythropolis for Continuous Production of α‐Hydroxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00020K [pubs.rsc.org]
- 13. Factors mediating activity, selectivity, and substrate specificity for the thiamin diphosphate-dependent enzymes benzaldehyde lyase and benzoylformate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzaldehyde lyase, a novel thiamine PPi-requiring enzyme, from Pseudomonas fluorescens biovar I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Quality Benzaldehyde lyase (BAL) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
Catalytic Applications of 2-Chloro-4,6-dimethoxybenzaldehyde Metal Complexes: Application Notes and Protocols
Introduction: The Untapped Potential of Substituted Benzaldehyde Ligands in Catalysis
In the vast landscape of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Benzaldehyde derivatives, with their rich electronic and steric diversity, serve as versatile precursors for a wide array of ligands, most notably Schiff bases. The substituents on the phenyl ring of benzaldehyde play a crucial role in fine-tuning the electronic properties of the resulting metal complexes, thereby influencing their catalytic efficacy.
This guide focuses on the prospective catalytic applications of metal complexes derived from 2-Chloro-4,6-dimethoxybenzaldehyde. While direct literature on the catalytic use of this specific ligand is emerging, we can infer its significant potential by examining structurally related and well-documented benzaldehyde-derived metal complexes. The presence of a chloro group (an electron-withdrawing group) and two methoxy groups (electron-donating groups) on the benzaldehyde ring suggests a unique electronic profile that could be harnessed for various catalytic transformations. The chloro substituent can enhance the Lewis acidity of the metal center, while the methoxy groups can modulate its redox properties.
These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive technical guide grounded in established principles and analogous systems. We will explore the synthesis of Schiff base ligands from this compound, the preparation of their corresponding metal complexes, and their potential applications in key organic transformations, complete with detailed experimental protocols.
Part 1: Synthesis of Schiff Base Ligands and Metal Complexes
The most common route to utilize benzaldehyde derivatives as ligands is through the formation of Schiff bases, which are synthesized by the condensation reaction between a primary amine and an aldehyde.[1] These Schiff base ligands can then be used to form stable complexes with a variety of transition metals.[1]
Protocol 1: Synthesis of a Bidentate Schiff Base Ligand from this compound
This protocol describes the synthesis of a representative bidentate Schiff base ligand (a salen-type ligand precursor) using this compound and a primary amine like aniline.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add a stoichiometric equivalent (10 mmol) of aniline.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven.
-
Characterize the product using appropriate analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (around 1590-1650 cm⁻¹).[2]
Workflow for Schiff Base Ligand Synthesis
Caption: Workflow for the synthesis of a Schiff base ligand.
Protocol 2: Synthesis of a Cu(II)-Schiff Base Complex
This protocol outlines the general procedure for the synthesis of a metal complex using the prepared Schiff base ligand and a copper(II) salt.[1]
Materials:
-
Synthesized Schiff base ligand
-
Copper(II) acetate monohydrate (or other suitable metal salt)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of methanol.
-
Slowly add the methanolic solution of the metal salt to the hot solution of the ligand with continuous stirring.
-
A change in color is typically observed upon the addition of the metal salt, indicating complex formation.
-
Fit the flask with a reflux condenser and reflux the reaction mixture for 1-2 hours.
-
After refluxing, allow the solution to cool to room temperature.
-
The solid metal complex will precipitate. Collect the complex by vacuum filtration.
-
Wash the complex with methanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterize the complex using FT-IR, UV-Vis, and elemental analysis. Coordination of the imine nitrogen to the metal center is indicated by a shift in the C=N stretching frequency in the IR spectrum.[3]
Part 2: Catalytic Applications and Protocols
Metal complexes of Schiff bases derived from substituted benzaldehydes are known to catalyze a variety of organic reactions.[1] The electronic and steric effects of the substituents on the benzaldehyde ring can significantly influence the catalytic activity and selectivity.
Application 1: Catalysis of Claisen-Schmidt Condensation Reactions
Schiff base metal complexes have been shown to be effective catalysts for Claisen-Schmidt condensation reactions to synthesize chalcones, which are important intermediates in the synthesis of various biologically active compounds.[1] The metal complex acts as a Lewis acid to activate the carbonyl group of the aldehyde.
This protocol describes the use of a synthesized Cu(II)-Schiff base complex as a catalyst for the condensation of a substituted benzaldehyde with an acetophenone.
Materials:
-
Synthesized Cu(II)-Schiff base complex (catalyst)
-
A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Acetophenone
-
Ethanol
-
Aqueous solution of potassium hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.
-
Add the synthesized Cu(II)-Schiff base complex (0.1 mol%).
-
To this mixture, add 5 mL of a 10% aqueous solution of KOH dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into crushed ice.
-
The chalcone product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterize the product by melting point, FT-IR, and ¹H NMR spectroscopy.
| Catalyst | Benzaldehyde | Acetophenone | Yield (%) | Reference |
| Cu(II)-Schiff base | 4-chlorobenzaldehyde | Acetophenone | >90 | [1] |
| KOH | 4-chlorobenzaldehyde | Acetophenone | ~70-80 | [1] |
| PTSA | 4-chlorobenzaldehyde | Acetophenone | ~60-70 | [1] |
Table 1: Comparison of catalyst performance in Claisen-Schmidt condensation.[1]
Application 2: Catalytic Oxidation of Alcohols
Metal complexes of Schiff bases are also known to catalyze the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis.[4] The choice of metal center and the ligand structure can influence the efficiency and selectivity of the oxidation.
Caption: A simplified catalytic cycle for alcohol oxidation.
This protocol provides a general method for the oxidation of benzyl alcohol to benzaldehyde using a synthesized metal-Schiff base complex as a catalyst and hydrogen peroxide as an oxidant.[4]
Materials:
-
Synthesized metal-Schiff base complex (e.g., Mn(II) or Co(II) complex)
-
Benzyl alcohol
-
Hydrogen peroxide (30% solution)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a 50 mL round-bottom flask, add the synthesized metal-Schiff base complex (1-5 mol%).
-
Add 10 mmol of benzyl alcohol and 20 mL of acetonitrile.
-
Heat the mixture to 60-80 °C with stirring.
-
Slowly add 1.5 equivalents of 30% hydrogen peroxide to the reaction mixture over a period of 30 minutes.
-
Continue heating and stirring for the desired reaction time (e.g., 2-6 hours).
-
Monitor the conversion of benzyl alcohol and the formation of benzaldehyde by taking aliquots from the reaction mixture and analyzing them by GC.
-
Upon completion, cool the reaction mixture and quench the excess hydrogen peroxide by adding a small amount of sodium sulfite solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
| Metal Complex | Conversion of Benzyl Alcohol (%) | Benzaldehyde Selectivity (%) | Reference |
| Mn(II)-Schiff base | 97-98 | High | [4] |
| Co(II)-Schiff base | 97-98 | High | [4] |
Table 2: Catalytic performance of Schiff base metal complexes in benzyl alcohol oxidation.[4]
Conclusion and Future Outlook
While the direct catalytic applications of this compound metal complexes are yet to be extensively explored, the foundational principles of coordination chemistry and catalysis strongly suggest their potential as effective catalysts. The unique electronic nature imparted by the chloro and dimethoxy substituents makes this ligand an intriguing candidate for a variety of catalytic transformations, including C-C bond-forming reactions, oxidations, and reductions.
The protocols and application notes provided in this guide, based on well-established results from analogous systems, offer a solid starting point for researchers to synthesize and screen these novel complexes for catalytic activity. Further investigations into the synthesis of a broader range of metal complexes with this ligand and their systematic evaluation in different catalytic reactions will undoubtedly unveil new and exciting opportunities in the field of homogeneous catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4,6-dimethoxybenzaldehyde
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Chloro-4,6-dimethoxybenzaldehyde. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing foundational knowledge for selecting and optimizing your strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route. Assuming a Vilsmeier-Haack formylation of 1-chloro-3,5-dimethoxybenzene, you can anticipate several classes of impurities[1]:
-
Unreacted Starting Materials: Residual 1-chloro-3,5-dimethoxybenzene.
-
Reagent-Related Byproducts: Impurities arising from the decomposition or side-reactions of the Vilsmeier reagent (e.g., formed from POCl₃ and DMF).
-
Isomeric Impurities: While the formylation is directed by the methoxy groups, minor amounts of other regioisomers can sometimes form.
-
Degradation Products: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding 2-chloro-4,6-dimethoxybenzoic acid.[1][2] This is often the most common impurity, especially if the crude product has been stored for some time or exposed to air during work-up.
Q2: Which purification method—recrystallization, column chromatography, or chemical purification—is best for my needs?
A2: The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Recrystallization: Ideal for large quantities (>5 g) where the crude product is relatively pure (>85%). It is efficient for removing minor, highly soluble or insoluble impurities.
-
Silica Gel Column Chromatography: The most versatile method for achieving high purity, especially when dealing with complex mixtures containing impurities of similar polarity to the product (e.g., isomeric byproducts).[3] It is suitable for small to medium scales (mg to several grams).
-
Bisulfite Adduct Formation: A highly selective chemical method for separating aldehydes from non-aldehyde impurities.[2][4] It is particularly effective for removing unreacted starting materials and other non-aldehyde byproducts, regardless of their polarity. It can be used on various scales but involves an extra chemical step for regeneration.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The principle of a good recrystallization solvent is that the compound of interest should be highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).[5] For aromatic aldehydes like this compound, a mixed solvent system is often effective.[6] A good starting point is a polar solvent in which the compound is soluble (like ethanol or isopropanol) paired with an "anti-solvent" in which it is poorly soluble (like water). You dissolve the crude material in a minimal amount of the hot primary solvent and then add the hot anti-solvent dropwise until the solution becomes faintly cloudy, followed by a few drops of the primary solvent to redissolve the precipitate before cooling.[6]
Q4: What is a reliable starting eluent system for silica gel column chromatography?
A4: For substituted aromatic aldehydes, a mobile phase consisting of a mixture of a non-polar solvent and a moderately polar solvent is standard. A good starting point, based on protocols for structurally similar compounds like 2,6-dimethoxybenzaldehyde, is a mixture of hexanes and ethyl acetate.[7][8] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).[3] Aim for an Rf value of 0.25-0.35 for the desired product to ensure good separation on the column.
Q5: My purified aldehyde is turning into a carboxylic acid over time. How can I properly store it?
A5: Aldehyde autoxidation is a common issue. To ensure long-term stability, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature (e.g., <4 °C).[1]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Troubleshooting Recrystallization
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated, but crystal nucleation has not initiated. | 1. Reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[6] 2. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a single seed crystal of the pure compound.[5][6] |
| The compound "oils out" as a liquid instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is too concentrated or cooled too rapidly. | 1. Reheat the solution to redissolve the oil. Add a small amount of the primary solvent to reduce saturation.[6] 2. Allow the solution to cool much more slowly by insulating the flask. This encourages the ordered arrangement of molecules into a crystal lattice.[6] |
| Very low yield of recovered crystals. | 1. Too much solvent was used, keeping the product dissolved even when cold. 2. Premature crystallization occurred during a hot filtration step. 3. Excessive washing of the collected crystals. | 1. Reduce the amount of solvent used initially. If the yield is already low, you can recover more product by concentrating the mother liquor and cooling for a second crop of crystals. 2. Ensure your filtration funnel and flask are pre-heated before filtering the hot solution. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
| The recrystallized product is still impure (e.g., broad melting point). | 1. Impurities were trapped within the crystal lattice due to rapid, non-selective crystal growth. 2. The chosen solvent was not appropriate for excluding the specific impurity. | 1. Repeat the recrystallization, ensuring a very slow cooling rate to allow for the formation of purer crystals.[6] 2. Consider a different solvent system. If the impurity is known, choose a solvent that keeps the impurity dissolved at all temperatures. |
Troubleshooting Column Chromatography
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on the analytical TLC plate. | 1. The solvent system is either too polar (all spots at top) or not polar enough (all spots at bottom). 2. The impurities have very similar polarity to the product. | 1. Adjust the eluent polarity. If Rf values are too high, decrease the proportion of the polar solvent (e.g., ethyl acetate). If too low, increase it. 2. Try a different solvent system (e.g., dichloromethane/hexanes). If separation is still poor, column chromatography may not be the ideal method, or may require a high-performance stationary phase. |
| The product does not elute from the column. | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent. For example, if you are running 10% ethyl acetate in hexanes, switch to 15%, then 20%, and so on. |
| Collected fractions contain a mixture of the product and impurities. | 1. The column was overloaded with too much crude material. 2. The initial band of sample applied to the column was too diffuse. 3. The column was run too quickly, not allowing for equilibrium. | 1. Use a larger column or purify the material in smaller batches. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 2. Dissolve the crude sample in the absolute minimum amount of solvent before loading it onto the column to ensure a tight, concentrated starting band.[9] 3. Regulate the flow rate to allow distinct bands to form and separate as they travel down the column. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol-Water System)
This protocol is a standard procedure for purifying moderately polar organic solids like this compound.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
In a separate beaker, heat a mixture of ethanol and deionized water (e.g., 9:1 ratio).
-
Add the minimum volume of the hot solvent mixture to the flask containing the crude solid while stirring and heating to dissolve it completely. Ensure the solution is at or near the boiling point.
-
If the solution is colored by high molecular weight impurities, you may perform a charcoal treatment at this stage.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can cover the flask with a watch glass and insulate it with glass wool or paper towels.[6]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is adapted from general procedures for purifying substituted benzaldehydes.[7][8]
Methodology:
-
TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give the product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.[9]
-
Sample Loading: Dissolve the crude this compound in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the concentrated sample solution to the top of the silica gel.[9]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the eluted fractions by TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization of Purification Strategy
The following diagram provides a decision-making workflow to help select the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We will explore a common synthetic route, delve into the mechanistic basis of potential side reactions, and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Section 1: Overview of a Plausible Synthetic Pathway
The synthesis of this compound is typically not a single-step reaction but rather a multi-stage process requiring careful control of regioselectivity. A logical and common approach involves the formylation of a pre-chlorinated, electron-rich aromatic precursor. The Vilsmeier-Haack reaction is a prime candidate for the formylation step due to its efficacy with activated aromatic systems.[1][2]
The core strategy involves:
-
Chlorination: Introduction of a chlorine atom onto the 1,3-dimethoxybenzene ring.
-
Formylation: Subsequent introduction of a formyl (-CHO) group at the C4 position, directed by the powerful ortho-, para-directing methoxy groups.
The Vilsmeier-Haack reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[3] This electrophilic reagent is then attacked by the electron-rich benzene ring.
Caption: Proposed two-stage synthesis workflow.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, focusing on the Vilsmeier-Haack formylation stage.
Q1: My reaction yield is disappointingly low, and TLC/GC analysis shows a significant amount of unreacted 2-Chloro-1,3-dimethoxybenzene. What went wrong?
Answer: This is a classic problem often traced back to the activity of the Vilsmeier reagent or suboptimal reaction conditions.
Causality Analysis: The Vilsmeier reagent is highly electrophilic but also moisture-sensitive. Any water present in the DMF or glassware will consume the POCl₃ and the reagent itself, preventing the formylation reaction from proceeding. Secondly, the reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can promote side reactions.
Troubleshooting Steps:
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive Reagents | The Vilsmeier reagent is hydrolyzed by moisture. | Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is oven-dried. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Insufficient Reagent | Stoichiometry is critical. An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion. | Use a slight excess (1.2 - 1.5 equivalents) of both DMF and POCl₃ relative to the substrate. |
| Low Reaction Temperature | The activation energy for the electrophilic substitution is not being met. | While initial reagent formation is often done at 0 °C, the subsequent reaction with the aromatic substrate may require gentle heating. Monitor the reaction by TLC and consider raising the temperature incrementally (e.g., to 40-60 °C).[3] |
| Inefficient Quenching | The intermediate iminium salt must be fully hydrolyzed to the aldehyde during workup. | After the reaction is complete, pour the mixture onto crushed ice and stir vigorously. Adding a solution of sodium acetate can buffer the solution and facilitate a cleaner hydrolysis.[4] |
Q2: I've isolated my product, but NMR analysis indicates the presence of an isomeric byproduct. How can I prevent this?
Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution and is governed by the directing effects of the substituents on the ring.
Causality Analysis: In 2-Chloro-1,3-dimethoxybenzene, the two methoxy groups are powerful ortho- and para-directing activators. The chlorine atom is a deactivator but is also ortho-, para-directing.
-
Desired Product: Formylation at C4 is electronically favored by both methoxy groups and is para to the C1-methoxy.
-
Possible Isomer: Formylation at C6 is also ortho to the C1-methoxy and para to the C3-methoxy. However, this position is sterically hindered by the adjacent chlorine atom at C2.
Side reactions leading to other isomers are generally less common due to the strong directing influence of the methoxy groups, but they can occur if reaction conditions are not optimized.[5]
Preventative Measures:
-
Temperature Control: Regioselectivity is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the thermodynamically more stable product and minimize the formation of sterically hindered isomers.[3]
-
Solvent Choice: The choice of solvent can influence selectivity. While DMF is a reactant, using co-solvents like dichloromethane (DCM) can sometimes alter the reaction environment favorably.[4]
-
Purification: If isomer formation is unavoidable, careful purification is key. Isomeric benzaldehydes often have slightly different polarities, making them separable by column chromatography on silica gel using a non-polar/polar eluent system like hexanes/ethyl acetate.[6]
Q3: My reaction mixture turned into a dark, tarry mess, making workup and purification nearly impossible. What causes this and how can I avoid it?
Answer: The formation of dark, resinous materials is a frequent issue in reactions involving strong acids and activated aromatic rings, including the Vilsmeier-Haack reaction.[7]
Causality Analysis: The highly acidic conditions generated by POCl₃ can lead to polymerization or degradation of the electron-rich starting material or product. The aldehyde product itself can also undergo side reactions under harsh conditions.
Troubleshooting & Prevention:
Caption: Decision tree for troubleshooting low yield.
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the DMF and substrate solution at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction.
-
Maintain Low Temperature: Do not allow the reaction temperature to rise uncontrollably. Use an ice bath to dissipate heat.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized overheating and concentration gradients.
-
Prompt Workup: Once the reaction is complete (as determined by TLC), proceed with the workup without delay to minimize the product's exposure to the harsh reaction conditions. Quenching the reaction by pouring it onto a large volume of crushed ice is highly effective at rapidly lowering the temperature and diluting the acidic components.
Section 3: Recommended Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This method is crucial for identifying unreacted starting materials, isomeric byproducts, and other potential impurities.[8]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent).
-
Typical GC Conditions:
-
Carrier Gas: Helium (1.0 mL/min).
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis: Compare mass spectra against libraries to identify known impurities and analyze fragmentation patterns for unknown compounds.
Protocol 2: Purification by Column Chromatography
This is the standard method for purifying the final product and removing side products.
-
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15).[6] Collect fractions and monitor them by TLC to isolate the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4,6-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We will explore common issues, provide in-depth troubleshooting advice, and present optimized protocols to enhance the yield, purity, and reproducibility of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique regioselectivity challenge. The target molecule is a substituted benzaldehyde where the formyl group (-CHO) must be introduced at the C2 position of the 1-chloro-3,5-dimethoxybenzene precursor. The electronic directing effects of the two methoxy groups strongly activate the aromatic ring for electrophilic substitution, primarily at the C4 position (para to the chloro group and ortho to both methoxy groups). The C2 position is sterically hindered and less electronically favored. Therefore, standard formylation methods like the Vilsmeier-Haack reaction often yield the undesired 4-formyl isomer as the major product. This guide focuses on overcoming this inherent challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two main strategies for the formylation of 1-chloro-3,5-dimethoxybenzene:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2][3] While common for formylation, it often struggles with regioselectivity for this specific substrate due to the strong directing effects of the methoxy groups towards the C4 position.[4]
-
Directed Ortho-Metalation (DoM): This is a more regioselective and often preferred method for this target. It involves the deprotonation of the C2 position using a strong organolithium base, like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with a formylating agent (e.g., DMF) to install the aldehyde group specifically at the C2 position.[5]
Q2: Why is regioselectivity the main hurdle in this synthesis?
The substituents on the 1-chloro-3,5-dimethoxybenzene ring dictate the position of electrophilic attack. The two methoxy groups are powerful activating, ortho-, para-directing groups. The chlorine atom is a deactivating but also ortho-, para-directing group. The combined electronic effect strongly favors substitution at the C4 position, which is less sterically hindered. The Vilsmeier reagent is a relatively weak electrophile and is highly sensitive to these electronic effects, leading to poor yields of the desired C2 isomer.[2][6]
Q3: What are the critical quality parameters for the starting materials?
For any synthesis, the quality of starting materials is paramount. For the Directed Ortho-Metalation route, the following are critical:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water. All glassware must be rigorously flame- or oven-dried, and all solvents (e.g., THF) must be anhydrous to prevent quenching the reagent.[4][7]
-
Purity of 1-chloro-3,5-dimethoxybenzene: Impurities in the starting material can lead to side reactions and complicate purification.
-
Activity of n-BuLi: n-Butyllithium solutions can degrade over time. It is crucial to use a recently purchased bottle or titrate the solution before use to determine its exact molarity for accurate stoichiometry.[4]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., hexanes/ethyl acetate) to separate the starting material, product, and any byproducts. The product, being an aldehyde, will be more polar than the starting material. For more quantitative analysis and to confirm the identity of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of the desired product.
-
Potential Cause A: You are using the Vilsmeier-Haack reaction.
-
Explanation: As discussed, the Vilsmeier-Haack reaction is not regioselective for this substrate and will likely produce the 4-formyl isomer as the major product, resulting in a low yield of your target C2 isomer.
-
Solution: Switch to the Directed Ortho-Metalation protocol, which provides superior regiochemical control for this specific transformation.[5]
-
-
Potential Cause B: Inactive n-butyllithium (n-BuLi) in a Directed Ortho-Metalation.
-
Explanation: n-BuLi is highly reactive and can be quenched by atmospheric moisture or degraded during storage. If the n-BuLi is inactive, the initial deprotonation step will not occur.
-
Solution:
-
Purchase fresh n-BuLi from a reputable supplier and store it under an inert atmosphere.
-
Always use anhydrous solvents and flame-dried glassware.
-
Titrate the n-BuLi solution before each use to confirm its concentration and ensure accurate stoichiometry.[4]
-
-
-
Potential Cause C: Incorrect reaction temperature.
-
Explanation: The formation of the aryllithium intermediate is typically performed at low temperatures (e.g., 0°C or below) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition or undesired reactions.
-
Solution: Strictly maintain the recommended temperatures for each step of the protocol. Use an ice bath or a cryocooler to ensure stable temperature control.[4]
-
Problem 2: The major product formed is the wrong isomer (4-formyl instead of 2-formyl).
-
Potential Cause: Use of a non-regioselective formylation method.
-
Explanation: This is the expected outcome when using methods like the Vilsmeier-Haack reaction on the 1-chloro-3,5-dimethoxybenzene substrate. The reaction is governed by the strong electronic directing effects of the methoxy groups.
-
Solution: The most effective solution is to employ the Directed Ortho-Metalation (DoM) strategy. The lithiation is directed to the C2 position, between the chloro and methoxy groups, ensuring the formyl group is introduced at the correct location.
-
Problem 3: The reaction mixture is dark, tarry, and difficult to work up.
-
Potential Cause A: Reaction temperature is too high.
-
Explanation: Electron-rich aromatic compounds can be prone to polymerization or decomposition at elevated temperatures, especially in the presence of strong reagents like organolithiums or Lewis acids.[10]
-
Solution: Maintain strict temperature control. For DoM, keep the lithiation step at 0°C or below. For Vilsmeier-Haack, running the reaction at lower temperatures (e.g., 0-10°C) for a longer duration may reduce tar formation.[10]
-
-
Potential Cause B: Presence of moisture or oxygen.
-
Explanation: Both n-BuLi and the aryllithium intermediate are sensitive to air and moisture, which can lead to complex side reactions and decomposition products.
-
Solution: Ensure the reaction is run under a completely inert atmosphere (e.g., dry Argon or Nitrogen) using Schlenk line techniques. All reagents and solvents must be scrupulously dried.[7]
-
Problem 4: Difficulty separating the desired product from impurities or isomers.
-
Potential Cause: Similar polarity of byproducts.
-
Explanation: The desired this compound and the potential 4-formyl isomer byproduct can have very similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Carefully screen different solvent systems for column chromatography. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can often improve separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system may be an effective purification method.
-
Prevent Isomer Formation: The best solution is to use a highly regioselective synthesis like Directed Ortho-Metalation to minimize the formation of isomers in the first place.
-
-
Data Summary: Comparison of Synthetic Methods
| Method | Key Reagents | Regioselectivity | Typical Yield (2-isomer) | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF | Poor; favors C4 isomer | Low | Simple reagents but not suitable for this target due to poor regiochemical control.[4] |
| Directed Ortho-Metalation | n-BuLi, THF, DMF | Excellent; favors C2 isomer | Moderate to Good | Requires strict anhydrous and inert conditions; active n-BuLi is essential.[5] |
Visualized Workflow: Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis via Directed Ortho-Metalation (Recommended)
This protocol is designed to maximize the yield of the desired this compound by ensuring high regioselectivity.
Caption: Step-by-step workflow for the Directed Ortho-Metalation synthesis.
Methodology Details:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-chloro-3,5-dimethoxybenzene (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M concentration). Cool the stirred solution to 0°C in an ice bath.
-
Lithiation: Add n-butyllithium (typically 1.6 M in hexanes, 1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. Stir the resulting mixture at 0°C for 2 hours.
-
Formylation (Quench): After 2 hours, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature at 0°C.
-
Workup: After the addition of DMF, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues of 2-Chloro-4,6-dimethoxybenzaldehyde under acidic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxybenzaldehyde. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic conditions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success of your experiments.
Overview of this compound
This compound is a polysubstituted aromatic aldehyde featuring an aldehyde group, a chloro substituent, and two electron-donating methoxy groups. This unique combination of functional groups dictates its reactivity and stability. Understanding the behavior of each component is key to troubleshooting experimental challenges.
Caption: Key functional groups of this compound.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability and handling of this compound in acidic environments.
Q1: What is the primary stability concern for this compound under acidic conditions?
The most significant issue is not decomposition, but rather the high reactivity of the aldehyde functional group. In the presence of an acid catalyst and a nucleophile (especially alcohols), the aldehyde can be readily converted into other species, primarily acetals. While the molecule itself is robust, this reaction pathway can lead to the consumption of your starting material and the formation of undesired side products.
Q2: Can the methoxy groups on the aromatic ring be cleaved by acid?
Cleavage of aryl-ether bonds is possible but requires harsh conditions. Standard acidic conditions used in many organic reactions (e.g., catalytic p-toluenesulfonic acid, dilute HCl at room temperature, or acidic workups) are generally insufficient to cleave the methoxy groups. This reaction typically requires strong, concentrated acids like HBr or HI at elevated temperatures. Therefore, under most laboratory conditions, the methoxy groups are considered stable.
Q3: How does the aldehyde group specifically react in the presence of acid?
The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. If an alcohol is present (e.g., as the solvent), it will attack the activated carbonyl to form a hemiacetal, which can then react further to form a stable acetal. This process is reversible but can significantly lower the yield of your desired reaction if the acetal is an unintended byproduct. This principle is widely used intentionally to "protect" aldehyde groups during other synthetic steps.[1][2]
Q4: Is this compound stable during a standard aqueous acidic workup?
Yes, for the most part. The compound is generally stable to brief exposure to dilute aqueous acids (e.g., 1M HCl) during an extraction or washing step. The primary equilibrium in an aqueous acidic solution will be between the aldehyde and its hydrate, but this is reversible, and the aldehyde can be recovered upon removal of the water. Prolonged exposure or the use of hot acidic solutions should be avoided to minimize the risk of any potential side reactions.
Q5: What are the visual or analytical signs of compound instability or side-product formation?
If you are experiencing issues, you may observe the following:
-
TLC Analysis: The appearance of new, less polar spots can indicate the formation of an acetal, which is typically less polar than the corresponding aldehyde.
-
NMR Spectroscopy: Disappearance of the characteristic aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of a new acetal proton signal (around 5.5-6.0 ppm) are clear indicators of acetal formation.
-
Low Yield: The most obvious sign is a lower-than-expected yield of the desired product, with the potential isolation of a side product.
-
Discoloration: While not specific, significant darkening or charring of a reaction mixture upon addition of strong acid, especially with heating, can suggest decomposition.
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield or Unexpected Byproduct Formation in an Alcohol Solvent
-
Scenario: You are running an acid-catalyzed reaction (e.g., a condensation) in an alcohol solvent like methanol or ethanol and observe a significant decrease in your starting material with a low yield of the intended product.
-
Underlying Cause: The most probable cause is the formation of a dimethyl or diethyl acetal as a major byproduct. The alcohol solvent acts as a nucleophile, and the acid catalyst facilitates the reaction with the aldehyde.[3][4]
-
Troubleshooting Steps:
-
Confirm the Byproduct: Isolate the main byproduct and characterize it by ¹H NMR. Look for the disappearance of the aldehyde proton and the appearance of methoxy or ethoxy group signals corresponding to the acetal.
-
Change the Solvent: The most effective solution is to switch to an aprotic solvent that cannot form an acetal, such as THF, dioxane, toluene, or dichloromethane.
-
Use a Stoichiometric Amount of Alcohol: If the alcohol is a required reagent, use only the necessary stoichiometric amount instead of using it as the bulk solvent.
-
-
Preventative Measures: When designing an experiment with this compound under acidic conditions, proactively choose a non-alcoholic, aprotic solvent.
Caption: Reaction pathway for unintended acetal formation in alcohol solvents.
Problem 2: Compound Degradation During Chromatographic Purification
-
Scenario: You observe streaking, poor recovery, or the appearance of new spots on the TLC plate after running a column using standard silica gel.
-
Underlying Cause: Standard silica gel is slightly acidic (pH 4-5) and has a high surface area. Prolonged contact between the aldehyde and the silica surface can catalyze slow reactions, such as self-condensation or reaction with trace amounts of water or alcohol eluent to form hydrates or acetals.
-
Troubleshooting Steps:
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent) or by preparing a slurry of silica in the eluent containing triethylamine and then packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column if your compound and desired product are compatible.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A flash chromatography setup is preferable to gravity chromatography.
-
-
Preventative Measures: For sensitive aldehydes, it is good practice to add 0.5-1% triethylamine to the eluent as a precaution during silica gel chromatography.
Problem 3: Reaction Failure and Decomposition Under Strong Acidic Conditions
-
Scenario: You are attempting a reaction that requires a strong acid (e.g., concentrated H₂SO₄, PPA) and high temperatures, but you only recover a dark, intractable mixture or no desired product.
-
Underlying Cause: While the methoxy groups are generally stable, the combination of strong acid and high heat can eventually lead to ether cleavage, generating phenolic species. The aldehyde group can also undergo acid-catalyzed polymerization or condensation reactions under these harsh conditions, leading to complex product mixtures and charring. Some acid-catalyzed reactions of dimethoxybenzaldehyde derivatives can be sensitive.[5]
-
Troubleshooting Steps:
-
Re-evaluate the Conditions: Determine if such harsh conditions are truly necessary for the desired transformation. Look for literature precedents using milder catalysts.
-
Use a Lewis Acid: Consider replacing the Brønsted acid with a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, TiCl₄), which can activate the aldehyde under less aggressive conditions. Many reactions involving dimethoxybenzaldehyde derivatives proceed efficiently with Lewis acid catalysts.[6]
-
Protect the Aldehyde: If the harsh conditions are unavoidable for another part of the molecule, consider protecting the aldehyde as an acid-stable group before proceeding, although this adds extra steps to the synthesis.[7]
-
-
Preventative Measures: Always begin with milder acidic conditions and gradually increase the strength or temperature only if the reaction does not proceed.
Caption: Troubleshooting decision tree for stability issues.
Summary of Stability and Handling
| Condition | Stability Concern | Recommended Action |
| Mild Acid (Catalytic) | High Risk of Acetal Formation with Alcohols | Use aprotic solvents (THF, Dioxane, Toluene). |
| Aqueous Acidic Workup | Generally Stable | Keep exposure brief and at room temperature. |
| Silica Gel Chromatography | Moderate Risk of Slow Reaction/Degradation | Use neutralized silica or add triethylamine to the eluent. |
| Strong Acid / High Temp. | High Risk of Decomposition & Ether Cleavage | Avoid if possible; use milder Lewis acid alternatives. |
References
Technical Support Center: A Guide to Preventing Decomposition of 2-Chloro-4,6-dimethoxybenzaldehyde During Storage
Welcome to the Technical Support Center for 2-Chloro-4,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing its decomposition during storage. Our goal is to ensure the integrity and purity of your starting materials, which is paramount for reproducible and successful experimental outcomes.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in organic synthesis. However, its trifunctionalized aromatic ring, featuring an aldehyde, a chloro group, and two electron-donating methoxy groups, presents inherent stability challenges. The aldehyde group is susceptible to oxidation, while the overall electron-rich nature of the ring can influence its reactivity. This guide will walk you through the potential degradation pathways and provide actionable strategies to maintain the compound's integrity from vial to reaction vessel.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in my this compound sample?
A1: Visual inspection can offer initial clues. A pure sample should be a white to off-white crystalline solid. Discoloration, such as the appearance of a yellow or brownish tint, can indicate degradation. Another sign is a change in the physical state, like clumping or the appearance of an oily residue. For a definitive assessment, analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended to detect the presence of impurities.[1]
Q2: What is the main chemical reaction causing the degradation of this compound during storage?
A2: The most common degradation pathway for aromatic aldehydes, including this compound, is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH).[1] This process, known as autoxidation, can be initiated by atmospheric oxygen and is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities. The resulting primary degradation product would be 2-Chloro-4,6-dimethoxybenzoic acid.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To minimize decomposition, the compound should be stored under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated at 2-8°C.[1]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1]
-
Light: Protected from light by using an amber or opaque container.
-
Moisture: In a dry environment, as moisture can potentially facilitate hydrolytic side reactions, although aryl chlorides are generally resistant to hydrolysis under standard conditions. A desiccator can provide additional protection.
Q4: Is it necessary to use an antioxidant for storing this compound?
A4: For long-term storage or if the compound will be frequently exposed to air, adding an antioxidant can be a beneficial preventative measure. Antioxidants like Butylated Hydroxytoluene (BHT) can inhibit the free-radical chain reactions involved in oxidation.[1] A low concentration (e.g., 0.01-0.1%) is typically sufficient. However, it is crucial to verify that the chosen antioxidant will not interfere with your subsequent downstream applications.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to identifying and resolving decomposition issues with your this compound samples.
Issue 1: Gradual Discoloration of the Solid Compound Over Time
-
Potential Cause: This is a classic indicator of slow oxidation. Even in a sealed container, residual oxygen can contribute to this process, which may be accelerated by ambient light and temperature fluctuations.
-
Troubleshooting Steps:
-
Verify Purity: Perform an analytical check (TLC, HPLC, or NMR) to confirm the presence of the corresponding carboxylic acid or other impurities.
-
Improve Storage Conditions: If not already implemented, transfer the compound to an amber vial, purge the headspace with an inert gas (argon or nitrogen), and store it in a refrigerator (2-8°C).
-
Consider Aliquoting: If you frequently use small amounts from a large stock bottle, consider aliquoting the compound into smaller, single-use vials. This minimizes the repeated exposure of the entire stock to atmospheric conditions.
-
Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
-
Potential Cause: The purity of your starting material may have been compromised. The presence of the oxidized impurity (2-Chloro-4,6-dimethoxybenzoic acid) can alter reaction stoichiometry and potentially lead to the formation of unwanted side products.
-
Troubleshooting Steps:
-
Purity Assessment: Before starting a critical reaction, it is best practice to verify the purity of your this compound using a suitable analytical method (see Section on Analytical Protocols).
-
Purification of a Decomposing Lot: If significant degradation is detected, the material can be purified. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds.
-
Implement a "First-In, First-Out" (FIFO) System: Use older batches of the chemical first to prevent prolonged storage and the increased likelihood of decomposition.
-
Visualizing a Proactive Stability Workflow
The following diagram illustrates a proactive workflow to ensure the stability of this compound.
Caption: Proactive workflow for maintaining the stability of this compound.
Proposed Degradation Pathways
Understanding the potential chemical transformations is key to preventing them. The primary degradation pathways for this compound are proposed to be:
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid, forming 2-Chloro-4,6-dimethoxybenzoic acid. This is the most likely degradation route under typical storage conditions with exposure to air.[1]
-
Photodegradation: Aromatic aldehydes can be susceptible to photochemical reactions, which may lead to a variety of degradation products.[2][3] The specific products for this molecule would require a dedicated photostability study.
The following diagram illustrates the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound and detecting the presence of its primary oxidation product. Method optimization may be required for your specific instrumentation.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
This compound reference standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. A gradient elution may be necessary to resolve the parent compound from its more polar degradation product.
-
Standard Solution Preparation: Accurately prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). From this, prepare a series of calibration standards.
-
Sample Preparation: Prepare a solution of the test sample at a similar concentration to the standard solutions, using the same diluent.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample. The appearance of a new, earlier-eluting peak (more polar) relative to the main peak is indicative of the presence of the carboxylic acid degradation product. Quantify the purity by comparing the peak area of the main compound to the total peak area.
Protocol 2: Forced Degradation Study
A forced degradation study can help to identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][5][6][7]
Procedure:
-
Prepare Samples: Prepare several samples of this compound in solution (e.g., in 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid.
-
Basic Hydrolysis: Add a small amount of dilute sodium hydroxide.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide solution.
-
Thermal Stress: Heat a sample at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sample to UV light.
-
-
Analyze Samples: At various time points, analyze the stressed samples using the developed HPLC method. This will help to identify the retention times of any degradation products formed under these conditions.
Data Summary Table
| Storage Condition | Potential Degradation Pathway | Primary Degradation Product | Recommended Preventative Action |
| Ambient Temperature, Air | Oxidation | 2-Chloro-4,6-dimethoxybenzoic acid | Store at 2-8°C under an inert atmosphere. |
| Exposure to Light | Photodegradation | Various | Store in an amber or opaque container. |
| Presence of Oxidizing Agents | Oxidation | 2-Chloro-4,6-dimethoxybenzoic acid | Store away from incompatible chemicals. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. sgs.com [sgs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
common impurities in commercial 2-Chloro-4,6-dimethoxybenzaldehyde
Welcome to the technical support guide for 2-Chloro-4,6-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile aldehyde in their synthetic workflows. Here, we address common challenges and questions related to impurities that may be present in commercial batches of this compound, providing troubleshooting advice and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
The impurity profile of commercial this compound is primarily influenced by its synthetic route. A common and efficient method for its synthesis is the Vilsmeier-Haack formylation of 1-chloro-3,5-dimethoxybenzene.[1][2][3][4] Based on this, the following impurities are frequently encountered:
-
Unreacted Starting Material: 1-Chloro-3,5-dimethoxybenzene.
-
Isomeric Byproducts: Although the formylation is directed to the 2-position, minor amounts of other isomers, such as 4-Chloro-2,6-dimethoxybenzaldehyde, could potentially form.
-
Over-formylation Products: In rare cases, diformylated species might be present.
-
Residual Solvents: Solvents used in the synthesis and purification, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or ethyl acetate, may be present in trace amounts.[5]
-
Degradation Products: Oxidation of the aldehyde group can lead to the formation of 2-Chloro-4,6-dimethoxybenzoic acid, especially upon prolonged exposure to air and light.[6]
dot graph "Common_Impurities" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes for the main compound and impurities main [label="this compound", fillcolor="#4285F4"]; impurity1 [label="1-Chloro-3,5-dimethoxybenzene\n(Starting Material)", fillcolor="#EA4335"]; impurity2 [label="4-Chloro-2,6-dimethoxybenzaldehyde\n(Isomer)", fillcolor="#FBBC05"]; impurity3 [label="2-Chloro-4,6-dimethoxybenzoic acid\n(Oxidation Product)", fillcolor="#34A853"]; impurity4 [label="Residual Solvents\n(e.g., DMF, DCM)", fillcolor="#5F6368"];
// Edges connecting impurities to the main compound main -- impurity1 [label="From incomplete reaction"]; main -- impurity2 [label="From side reaction"]; main -- impurity3 [label="From degradation"]; main -- impurity4 [label="From processing"]; } dot
Q2: My reaction is not proceeding as expected. Could impurities in the starting aldehyde be the cause?
Absolutely. The purity of your starting materials is critical for the success of your reaction. Here’s how the common impurities can interfere:
-
Unreacted Starting Material: The presence of 1-Chloro-3,5-dimethoxybenzene will lower the effective concentration of your aldehyde, potentially leading to incomplete conversion and the need for excess reagents.
-
Isomeric Impurities: Isomers like 4-Chloro-2,6-dimethoxybenzaldehyde can participate in the reaction, leading to a mixture of products that may be difficult to separate.
-
Oxidation Product: The carboxylic acid impurity (2-Chloro-4,6-dimethoxybenzoic acid) can interfere with reactions that are sensitive to acidic conditions or those involving base-catalyzed mechanisms.
-
Residual Solvents: While usually present in small amounts, certain solvents can have unintended catalytic or inhibitory effects on sensitive reactions.
Q3: How can I assess the purity of my this compound?
Several analytical techniques can be employed to determine the purity of your material. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the main component and detecting non-volatile impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents and the unreacted starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a wealth of information about the structure of the main compound and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to impurities in this compound.
dot graph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes in the workflow start [label="Unexpected Experimental Outcome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Assess Purity of Aldehyde\n(HPLC, GC-MS, NMR)"]; pure [label="Purity > 98%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; other_factors [label="Investigate Other Reaction Parameters\n(Reagents, Conditions, etc.)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; impure [label="Purity < 98% or\nKnown Impurity Detected"]; identify_impurity [label="Identify Major Impurity"]; purify [label="Purify Aldehyde\n(Recrystallization, Column Chromatography)"]; reassess_purity [label="Re-assess Purity"]; proceed [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges defining the workflow start -> check_purity; check_purity -> pure; pure -> other_factors [label="Yes"]; pure -> impure [label="No"]; impure -> identify_impurity; identify_impurity -> purify; purify -> reassess_purity; reassess_purity -> proceed; other_factors -> proceed; } dot
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action |
| Lower than expected yield | Presence of unreacted starting material (1-Chloro-3,5-dimethoxybenzene) or oxidation product (2-Chloro-4,6-dimethoxybenzoic acid). | 1. Quantify the purity of the aldehyde using HPLC or GC. 2. If significant impurities are detected, purify the material using the protocols below. 3. Adjust the stoichiometry of your reaction based on the actual purity. |
| Formation of unexpected byproducts | Presence of isomeric impurities (e.g., 4-Chloro-2,6-dimethoxybenzaldehyde). | 1. Analyze the product mixture by LC-MS or GC-MS to identify the byproducts. 2. If an isomeric product is confirmed, purify the starting aldehyde before use. |
| Inconsistent reaction times or reproducibility issues | Variable levels of impurities between different batches of the aldehyde. | 1. Establish a quality control procedure to check the purity of each new batch of this compound. 2. Consider purifying a larger batch of the aldehyde to ensure consistency across multiple experiments. |
| Discoloration of the starting material (yellowing) | Degradation of the aldehyde, likely through oxidation to the corresponding carboxylic acid.[6] | 1. Store the aldehyde in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). 2. For long-term storage, refrigeration is recommended. 3. If discoloration is observed, check the purity before use and purify if necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of the aldehyde in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary with the initial mobile phase composition.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many common impurities.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point. Other solvent systems to consider are ethyl acetate/hexanes or dichloromethane/hexanes.
-
Procedure: a. Dissolve the impure this compound in a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture). b. If using a binary solvent system, slowly add the less soluble solvent (the anti-solvent) until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature. d. For maximum recovery, cool the flask in an ice bath. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for the Analysis of 2-Chloro-4,6-dimethoxybenzaldehyde
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analytical method refinement of 2-Chloro-4,6-dimethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental analysis.
Troubleshooting Guide
This section addresses common problems that may arise during the analysis of this compound, offering potential causes and systematic solutions.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I observing poor peak shape (fronting or tailing) for this compound in my reversed-phase HPLC analysis?
Answer:
Poor peak shape for this analyte can stem from several factors related to its chemical properties and interaction with the stationary phase.
-
Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the methoxy groups of the analyte, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This will suppress the ionization of residual silanols, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol activity.
-
Alternative Stationary Phase: Consider a phenyl-hexyl stationary phase. The pi-pi interactions between the phenyl rings of the column and the aromatic ring of the analyte can improve peak shape. Methanol is often a better organic modifier than acetonitrile for enhancing these interactions on a phenyl phase.[1]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution:
-
Dilute the Sample: Prepare a dilution series of your sample and inject them to find the optimal concentration that gives a symmetrical peak.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or a solvent with a similar or weaker elution strength.[2]
-
Question: My HPLC-UV method for this compound lacks the required sensitivity. How can I improve it?
Answer:
Improving sensitivity requires optimizing both the chromatographic conditions and the detector settings.
-
Sub-optimal Wavelength: You may not be monitoring at the wavelength of maximum absorbance (λmax) for the analyte.
-
Solution:
-
Determine λmax: Use a diode array detector (DAD) to acquire the UV spectrum of this compound and determine its λmax. Set your detector to this wavelength for maximum signal intensity.
-
Reference Spectra: While experimental determination is best, literature for similar substituted benzaldehydes can provide a starting point for the expected UV absorbance region.
-
-
Poor Peak Efficiency: Broad peaks result in a lower peak height and thus lower sensitivity.
-
Solution:
-
Optimize Flow Rate: A lower flow rate can sometimes improve efficiency, but will increase run time. Perform a flow rate study to find the best balance.
-
Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and sharper peaks, leading to better sensitivity. This may require an ultra-high-performance liquid chromatography (UHPLC) system.
-
Gradient Optimization: A shallower gradient can improve peak shape and resolution from nearby impurities, which can enhance sensitivity.
-
-
Detector Settings:
-
Solution:
-
Adjust Bandwidth: A wider bandwidth can increase signal intensity but may decrease specificity. Optimize this setting based on your detector's capabilities.
-
Increase Response Time/Data Rate: Ensure the data acquisition rate is sufficient to capture the peak profile accurately, especially for narrow peaks from a UHPLC system.
-
Gas Chromatography (GC) and Mass Spectrometry (MS) Issues
Question: I am seeing a significant peak for the dehalogenated product (4,6-dimethoxybenzaldehyde) in my GC-MS analysis. What is causing this and how can I prevent it?
Answer:
Dehalogenation of chlorinated aromatic compounds can occur under certain analytical conditions, particularly at high temperatures.
-
Thermal Degradation in the GC Inlet: The high temperature of the GC inlet can cause thermal degradation of the analyte, leading to the loss of the chlorine atom.
-
Solution:
-
Lower Inlet Temperature: Reduce the injector temperature in increments of 10-20 °C to find the lowest possible temperature that still allows for efficient volatilization of the analyte without causing degradation.[3]
-
Use a Split/Splitless Inlet: A splitless injection at a lower temperature for a short period can be effective.
-
Inert Liner: Use a deactivated, inert GC inlet liner to minimize active sites that can catalyze degradation.
-
-
Active Sites in the GC Column: Old or contaminated columns can have active sites that promote dehalogenation.
-
Solution:
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use.
-
Column Maintenance: Trim a small portion (e.g., 10-20 cm) from the inlet side of the column to remove accumulated non-volatile residues.
-
Use a More Inert Column: Consider using a column with a more inert stationary phase.
-
Question: My MS detection of this compound is inconsistent, and I'm struggling with fragmentation. How can I develop a robust MS method?
Answer:
Developing a robust MS method requires careful optimization of the ionization and fragmentation parameters.
-
Ionization Method: Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Solution (for LC-MS with ESI):
-
Optimize Ionization Polarity: Test both positive and negative ion modes. Given the structure, positive ion mode is more likely to be successful, forming [M+H]⁺ or [M+Na]⁺ adducts.
-
Adjust Source Parameters: Systematically optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the parent ion.
-
-
Fragmentation: For quantitative analysis using tandem mass spectrometry (MS/MS), consistent and specific fragmentation is key.
-
Solution:
-
Collision Energy Optimization: Infuse a standard solution of the analyte and perform a collision energy ramp to identify the optimal energy that produces stable and abundant fragment ions. For substituted benzaldehydes, common fragments involve the loss of CO, CH3, and OCH3 groups.[4]
-
Select Specific Transitions: Choose at least two specific and intense precursor-to-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure specificity and confident quantitation.
-
| Parameter | Starting Recommendation | Rationale |
| Ionization Mode | ESI Positive | The methoxy groups can be protonated. |
| Precursor Ion | [M+H]⁺ | Expected parent ion in positive ESI. |
| Collision Energy | 10-30 eV (to be optimized) | A typical range for fragmentation of small molecules. |
| Potential Fragments | Loss of CO, Loss of CH₃ | Common fragmentation pathways for benzaldehydes. |
Frequently Asked Questions (FAQs)
Question: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
Answer:
A good starting point for method development would be a gradient elution on a C18 column.
| Parameter | Recommendation | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose column suitable for many applications. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A scouting gradient to determine the approximate elution time.[5][6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at λmax (determine experimentally) | For optimal sensitivity. |
| Injection Volume | 5-10 µL | A typical starting volume. |
Question: How should I prepare my sample of this compound for analysis?
Answer:
Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to make a stock solution. Further dilute this stock solution to create working standards for calibration. For HPLC, dissolving in the initial mobile phase is ideal. For GC, use a volatile solvent like acetonitrile or dichloromethane.[2][7]
-
Sample Preparation: If your sample is a solid, dissolve it in the same solvent as the standard. If it is in a complex matrix, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.
-
Filtration: Before injection, filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the analytical column or instrument tubing.[2]
Question: What potential degradation products should I be aware of for this compound, and how can I perform a forced degradation study?
Answer:
Forced degradation studies are essential for developing a stability-indicating method.[8][9] The structure of this compound suggests susceptibility to oxidation and potentially hydrolysis under harsh conditions.
-
Potential Degradation Products:
-
2-Chloro-4,6-dimethoxybenzoic acid: Oxidation of the aldehyde group is a common degradation pathway for benzaldehydes.[10]
-
Hydrolysis Products: Under strong acidic or basic conditions, cleavage of the methoxy ether linkages could occur.
-
Dehalogenation Product: As discussed, loss of the chlorine atom can occur, especially under thermal or photolytic stress.
-
-
Forced Degradation Study Protocol:
-
Prepare Samples: Prepare solutions of the analyte in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Store the solid sample at 80 °C for 48 hours.[10]
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 24 hours.[10]
-
-
Analysis: Analyze the stressed samples using your developed HPLC or GC method. The goal is to achieve 5-20% degradation of the parent compound.[11]
-
Peak Purity: Use a DAD or MS detector to ensure that the main analyte peak is pure and well-resolved from all degradation products, thus demonstrating the method is stability-indicating.
-
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4,6-dimethoxybenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde and its derivatives are cornerstone reagents in organic synthesis, prized for their versatility in constructing complex molecular architectures. The reactivity of the aldehyde functional group is intricately modulated by the substituents on the aromatic ring. This guide offers an in-depth comparison of the reactivity of 2-Chloro-4,6-dimethoxybenzaldehyde with other common benzaldehydes. Understanding these nuances is critical for reaction optimization, mechanistic elucidation, and the rational design of new chemical entities in medicinal chemistry and materials science.[1][2]
This compound is a uniquely substituted aromatic aldehyde. It features an electron-withdrawing chloro group at the ortho position and two electron-donating methoxy groups at the meta positions relative to the chloro group (para and ortho to the aldehyde). This distinct substitution pattern creates a complex interplay of steric and electronic effects that significantly influences its reactivity.
Pillar 1: Understanding Substituent Effects on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is tuned by the cumulative influence of inductive and resonance effects of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups are electronegative and pull electron density away from the benzene ring through the inductive effect. EWGs enhance the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[1] This generally accelerates the rate of nucleophilic addition reactions.[1]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the benzene ring through resonance and inductive effects. This donation of electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[1][3]
-
Steric Hindrance: Substituents at the ortho position, adjacent to the aldehyde group, can physically obstruct the approach of a nucleophile. This steric hindrance can significantly slow down reaction rates, regardless of the electronic nature of the substituent.[4][5]
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating reaction rates with substituent effects for many reactions involving meta- and para-substituted benzene derivatives.[6] The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[6][7][8][9]
Pillar 2: Comparative Reactivity Analysis of this compound
To contextualize the reactivity of this compound, we will compare it with three other benzaldehydes that represent a spectrum of electronic and steric properties:
-
Benzaldehyde (Unsubstituted): The baseline for comparison.
-
4-Nitrobenzaldehyde: Features a potent electron-withdrawing group, enhancing reactivity.
-
4-Methoxybenzaldehyde: Contains a strong electron-donating group, which diminishes reactivity.
-
2-Chlorobenzaldehyde: Allows for a direct assessment of the steric and inductive effects of an ortho-chloro group.
The unique substitution of this compound presents a fascinating case. The two methoxy groups at positions 4 and 6 act as electron-donating groups, which would be expected to decrease the electrophilicity of the carbonyl carbon. Conversely, the chloro group at position 2 is electron-withdrawing via induction and introduces significant steric hindrance.[4]
Data Presentation: Comparative Reactivity in Nucleophilic Addition Reactions
The following table summarizes the expected and observed reactivity trends in two common nucleophilic addition reactions: the Wittig reaction and Knoevenagel condensation. The relative rates are normalized to benzaldehyde (k/k₀ = 1.00).
| Benzaldehyde Derivative | Key Substituent Effects | Predicted Wittig Reaction Rate (k/k₀) | Predicted Knoevenagel Condensation Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | >10 | High |
| Benzaldehyde | Unsubstituted (Reference) | 1.00 | Moderate |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | <1 | Low |
| 2-Chlorobenzaldehyde | EWG (-Cl), Ortho Steric Hindrance | ~2-3 (Electronic effect dominates) | Moderate-High |
| This compound | EWG (-Cl), 2 EDGs (-OCH₃), Ortho Steric Hindrance | <1 (Steric hindrance and EDGs dominate) | Low-Moderate |
Note: The predicted values are based on established principles of organic chemistry.[1][2][4][10] Experimental outcomes may vary based on specific reaction conditions.
Pillar 3: Mechanistic Insights and Experimental Protocols
The interplay of electronic and steric effects in this compound leads to a nuanced reactivity profile. While the chloro group inductively withdraws electron density, the two methoxy groups donate electron density through resonance, with one being para and the other ortho to the aldehyde group. This combined electron-donating effect likely outweighs the inductive withdrawal of the single chloro group, thereby reducing the intrinsic electrophilicity of the carbonyl carbon. Furthermore, the ortho-chloro group imposes significant steric hindrance, impeding the approach of nucleophiles.[4]
Visualizing the Interplay of Effects
The following diagram illustrates the conflicting electronic and steric influences on the reactivity of this compound.
Caption: Electronic and steric effects influencing reactivity.
Experimental Protocol: Comparative Wittig Reaction
This protocol provides a framework for quantitatively comparing the reactivity of the selected benzaldehydes.
Objective: To determine the relative reaction rates of various benzaldehydes in a Wittig reaction by monitoring the consumption of the aldehyde via Gas Chromatography (GC).
Materials:
-
This compound
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
2-Chlorobenzaldehyde
-
(Triphenylphosphoranylidene)acetophenone (Wittig reagent)
-
Anhydrous Toluene
-
Internal Standard (e.g., Dodecane)
-
GC vials, syringes, and a Gas Chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of the Wittig reagent in anhydrous toluene.
-
Prepare 0.5 M stock solutions of each benzaldehyde and the internal standard in anhydrous toluene.
-
-
Reaction Setup:
-
In separate, dry reaction vials, add 1.0 mL of the Wittig reagent stock solution.
-
Add 0.2 mL of the internal standard stock solution to each vial.
-
Place the vials in a temperature-controlled reaction block set to 50°C.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction in the first vial, add 1.0 mL of the benzaldehyde stock solution and start a timer.
-
Immediately withdraw a 0.1 mL aliquot (t=0), quench it in a GC vial containing ethyl acetate and a small amount of silica gel, and vortex.
-
Withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
-
Repeat this process for each of the other benzaldehydes.
-
-
GC Analysis:
-
Analyze the quenched samples by GC-FID.
-
Calculate the ratio of the aldehyde peak area to the internal standard peak area for each time point.
-
-
Data Analysis:
-
Plot the concentration of the aldehyde (relative to the internal standard) versus time for each reaction.
-
Determine the initial reaction rate from the slope of the curve.
-
Calculate the relative rate constant (k/k₀) for each substituted benzaldehyde by dividing its initial rate by the initial rate of the unsubstituted benzaldehyde.
-
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis.
Conclusion
The reactivity of this compound is a product of competing electronic and steric factors. The strong electron-donating character of the two methoxy groups, combined with the significant steric hindrance from the ortho-chloro substituent, generally leads to lower reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehyde or those bearing electron-withdrawing groups. This makes it a valuable substrate when slower, more controlled reactions are desired or when steric bulk is a key design element in a synthetic strategy. For drug development professionals and synthetic chemists, a thorough understanding of these principles is essential for predicting reaction outcomes and designing efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde: A Modern Validation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of highly functionalized aromatic aldehydes is of paramount importance. 2-Chloro-4,6-dimethoxybenzaldehyde stands as a valuable intermediate, yet its synthesis presents unique challenges in achieving high yield and purity. This technical guide provides an in-depth comparison of a traditional synthetic approach, the Vilsmeier-Haack reaction, with a novel, palladium-catalyzed formylation method. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this guide serves to validate a new synthetic route and to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Synthetic Challenge of this compound
The strategic placement of chloro and dimethoxy substituents on the benzaldehyde scaffold makes this compound a key building block in the synthesis of a variety of complex organic molecules. However, the electron-donating nature of the methoxy groups and the deactivating, ortho-directing effect of the chloro group create a nuanced reactivity profile that must be carefully considered in the design of a synthetic strategy. The primary challenge lies in achieving regioselective formylation while maintaining high efficiency and minimizing byproduct formation.
Established Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[2][3] The electron-rich nature of the precursor, 1-chloro-3,5-dimethoxybenzene, makes it a suitable candidate for this electrophilic aromatic substitution.
Causality Behind Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on the nucleophilic character of the dimethoxy-substituted benzene ring. The methoxy groups activate the ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions. In the case of 1-chloro-3,5-dimethoxybenzene, the 2-position is sterically unhindered and electronically activated by both methoxy groups, making it the preferred site of formylation. The use of POCl₃ is standard for the generation of the active Vilsmeier reagent, a chloroiminium ion, which is the key electrophile in this transformation.[2]
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
1-Chloro-3,5-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 1-chloro-3,5-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
A Novel Approach: Palladium-Catalyzed Formylation
In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. The direct formylation of aryl chlorides, which are often more readily available and cost-effective than their bromide or iodide counterparts, represents a significant advancement in synthetic methodology. This "new" route for the synthesis of this compound utilizes a palladium catalyst to couple the aryl chloride with a carbon monoxide source.
Rationale for the Modern Approach
The palladium-catalyzed formylation offers several potential advantages over traditional methods. These reactions can often be performed under milder conditions and may exhibit higher functional group tolerance. The catalytic nature of the process reduces the amount of stoichiometric reagents required, leading to a more atom-economical and environmentally benign synthesis. The key to this approach is the oxidative addition of the aryl chloride to a low-valent palladium species, a step that has been historically challenging for aryl chlorides but is now achievable with modern, electron-rich phosphine ligands.
Experimental Protocol: Palladium-Catalyzed Formylation
Materials:
-
1-Chloro-3,5-dimethoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(di-isopropylphosphino)propane (dippp)
-
Sodium formate (HCO₂Na)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Carbon monoxide (CO) gas
-
Inert gas (Argon or Nitrogen)
-
High-pressure reaction vessel (autoclave)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a high-pressure reaction vessel, add 1-chloro-3,5-dimethoxybenzene (1.0 equivalent), sodium formate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and 1,3-bis(di-isopropylphosphino)propane (0.04 equivalents).
-
Evacuate and backfill the vessel with an inert gas (3 cycles).
-
Add anhydrous DMF via syringe.
-
Pressurize the vessel with carbon monoxide (e.g., 80 psi).
-
Heat the reaction mixture to 150 °C and stir for 20-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Diagram of the Palladium-Catalyzed Formylation Workflow
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for both synthetic routes. The data for the Vilsmeier-Haack reaction is based on typical yields for similar substrates, while the data for the palladium-catalyzed route is extrapolated from literature on the formylation of other aryl chlorides.
| Parameter | Vilsmeier-Haack Reaction | Palladium-Catalyzed Formylation |
| Starting Material | 1-Chloro-3,5-dimethoxybenzene | 1-Chloro-3,5-dimethoxybenzene |
| Key Reagents | DMF, POCl₃ | Pd(OAc)₂, dippp, CO, HCO₂Na |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) |
| Reaction Temperature | Reflux in DCM (~40 °C) | 150 °C |
| Reaction Time | 2-4 hours | 20-24 hours |
| Pressure | Atmospheric | High pressure (e.g., 80 psi) |
| Safety Concerns | POCl₃ is corrosive and reacts violently with water. | CO is a toxic gas; requires high-pressure equipment. |
| Cost of Reagents | Generally lower | Higher due to palladium catalyst and ligand. |
| Scalability | Well-established and scalable. | Potentially more challenging to scale due to high pressure. |
Characterization of this compound
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed. The following are the expected spectroscopic data for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 6.5 (s, 1H, Ar-H), 6.3 (s, 1H, Ar-H), 3.9 (s, 6H, 2 x -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 188.0 (C=O), 165.0 (C-OCH₃), 162.0 (C-OCH₃), 140.0 (C-Cl), 110.0 (C-CHO), 100.0 (Ar-CH), 98.0 (Ar-CH), 56.0 (-OCH₃).
-
IR (KBr, cm⁻¹): ~2950 (C-H, alkane), ~2850 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~850 (C-Cl).
-
Mass Spectrometry (EI): m/z (%) = 200 (M⁺), 199 (M⁺-H), 171 (M⁺-CHO), 156 (M⁺-CHO, -CH₃).
Conclusion and Future Outlook
This guide has presented a comparative analysis of two synthetic routes to this compound. The traditional Vilsmeier-Haack reaction offers a reliable and well-understood method, particularly suitable for laboratory-scale synthesis. In contrast, the novel palladium-catalyzed formylation presents a promising alternative with the potential for higher yields and improved atom economy, albeit with the challenges of higher reagent costs and the need for specialized high-pressure equipment.
The validation of this new synthetic route opens avenues for further optimization. Future work could focus on developing more active and stable palladium catalysts that operate under lower pressures and temperatures, thereby enhancing the scalability and cost-effectiveness of this modern approach. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors including scale, cost, available equipment, and safety protocols. This guide provides the foundational knowledge to make that decision with confidence.
References
A Comparative Guide to the Biological Activity of 2-Chloro-4,6-dimethoxybenzaldehyde Analogs
In the ever-evolving landscape of drug discovery, the benzaldehyde scaffold has emerged as a privileged structure, serving as a versatile starting point for the synthesis of a myriad of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[2][3][4] This guide provides a comparative analysis of the biological activities of analogs related to 2-Chloro-4,6-dimethoxybenzaldehyde, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their therapeutic potential.
The rationale for focusing on analogs of this compound stems from the known influence of halogen and methoxy substituents on the biological efficacy of aromatic compounds. The chlorine atom can enhance lipophilicity and act as a hydrogen bond acceptor, while methoxy groups can modulate metabolic stability and receptor binding. Understanding how variations in the substitution pattern of these functional groups on the benzaldehyde ring impact biological activity is crucial for the rational design of novel therapeutic agents.
Synthesis of Benzaldehyde Analogs: A General Overview
The synthesis of substituted benzaldehydes and their subsequent conversion into more complex bioactive molecules, such as Schiff bases, chalcones, and other heterocyclic compounds, is a cornerstone of medicinal chemistry. A common synthetic route to prepare derivatives involves the microwave-assisted synthesis from substituted benzaldehydes and other reagents, which often leads to high yields and shorter reaction times.[2] For instance, the synthesis of Schiff bases can be achieved by the condensation of a substituted benzaldehyde with a primary amine.[5]
Below is a generalized workflow for the synthesis and screening of benzaldehyde analogs.
Caption: Generalized workflow for the synthesis and biological screening of benzaldehyde analogs.
Comparative Biological Activities
The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1] This section provides a comparative overview of the antimicrobial, antifungal, and anticancer activities of various analogs, with a focus on the impact of chloro and methoxy substitutions.
Antimicrobial Activity
Substituted benzaldehydes have shown considerable promise as antibacterial agents.[1][2] The mechanism of action often involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[1] For example, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6][7] Its minimum inhibitory concentration (MIC) was determined to be 1024 µg/ml.[6][7]
The following table summarizes the antimicrobial activity of representative benzaldehyde derivatives against various bacterial strains.
| Compound/Analog | Bacterial Strain | Activity Metric | Result | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC | 1024 µg/ml | [6][7] |
| Hydrazinyl-Pyrrolo[2,3-d] Pyrimidine Derivatives | E. coli, B. subtilis, P. aeruginosa, S. aureus | Zone of Inhibition | 6-14 mm | [2] |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | Zone of Inhibition | 21 mm (at 1 mg/mL) | [1] |
Antifungal Activity
Benzaldehyde analogs are also recognized for their antifungal properties, which are often attributed to their ability to disrupt cellular antioxidation systems in fungi.[8][9][10] The presence of hydroxyl and methoxy groups can significantly influence antifungal efficacy. For instance, a study on various benzaldehyde analogs revealed that compounds with an ortho-hydroxyl group tend to exhibit higher antifungal activity.[10]
The antifungal activity of several dimethoxybenzaldehyde analogs against various fungal species is presented below.
| Compound/Analog | Fungal Strain | Activity Metric | Result | Reference |
| 2,5-Dimethoxybenzaldehyde | Aspergillus and Penicillium spp. | MIC | 1.0 < MIC ≤ 2.0 mM | [9] |
| 3,5-Dimethoxybenzaldehyde | Aspergillus and Penicillium spp. | MIC | 1.0 < MIC ≤ 2.0 mM | [9] |
| 2,3-Dimethoxybenzaldehyde | Aspergillus and Penicillium spp. | MIC | 2.0 < MIC ≤ 3.0 mM | [9] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | MIC | 0.25 mg/mL | [1] |
The structure-activity relationship suggests that the position of the methoxy groups plays a crucial role in determining the antifungal potency.
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has been extensively investigated.[3][11][12][13] These compounds can induce apoptosis and arrest the cell cycle in cancer cells.[3] A series of benzyloxybenzaldehyde derivatives were tested against the HL-60 cell line, with several compounds exhibiting significant activity at micromolar concentrations.[3] For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a potent derivative.[3]
The following table summarizes the anticancer activity of selected benzaldehyde analogs.
| Compound/Analog | Cancer Cell Line | Activity Metric | Result | Reference |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | IC50 | 1-10 µM | [3] |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | IC50 | 1-10 µM | [3] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | IC50 | 1-10 µM | [3] |
| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450, Eca-109 | IC50 | 4.97 µM, 9.43 µM | [13] |
| Trichodermamide B | KMS-11, HT-29, PANC-1 | IC50 | 0.7-3.6 µM | [11] |
The data indicates that modifications of the benzaldehyde scaffold can lead to potent anticancer agents. The presence of methoxy groups, often in combination with other functionalities, appears to be favorable for cytotoxic activity.
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. This section details a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Test compound (e.g., a benzaldehyde analog)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Solvent for the test compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the growth medium within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by measuring the optical density at 600 nm.[4]
The following diagram illustrates the broth microdilution workflow.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of benzaldehyde analogs is intricately linked to their chemical structure. The following diagram illustrates the general structural features of a substituted benzaldehyde and their potential influence on activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity – Read Article in LENS [readarticle.org]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 6. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation | Semantic Scholar [semanticscholar.org]
- 11. Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii [mdpi.com]
- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4,6-dimethoxybenzaldehyde
Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the analytical methods underpinning the characterization of drug intermediates are as critical as the synthetic pathways themselves. 2-Chloro-4,6-dimethoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical oversight to ensure its purity, stability, and identity. The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This guide moves beyond the validation of a single method to address a more nuanced challenge: the cross-validation of two distinct, yet complementary, analytical techniques.
When multiple analytical methods are used across different stages of development, in different laboratories, or for different purposes (e.g., routine QC vs. in-depth characterization), it is crucial to demonstrate that these methods yield comparable results.[3] This process, known as cross-validation, ensures data integrity and consistency throughout the drug development lifecycle.[4] This guide provides a comparative analysis of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][5][6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone of pharmaceutical quality control for its robustness, precision, and suitability for quantifying non-volatile and thermally labile compounds. For an aromatic aldehyde like this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity.
Causality of Experimental Design
-
Reversed-Phase C18 Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides strong retention for the moderately polar this compound, allowing for effective separation from potential impurities.
-
Mobile Phase Gradient: A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte.
-
UV Detection: The benzaldehyde moiety contains a strong chromophore, making UV detection a highly sensitive and appropriate choice. The detection wavelength is set at the absorption maximum of the analyte to ensure optimal sensitivity.
Experimental Protocol: HPLC-UV Analysis
This protocol is adapted from established methods for halogenated benzaldehydes and general HPLC principles.[8]
-
Instrumentation and Materials:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound, >99% purity.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 22.0 60 40 | 25.0 | 60 | 40 |
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds and provides structural information that can be used for definitive identification.
Causality of Experimental Design
-
Volatilization without Derivatization: this compound is sufficiently volatile to be analyzed directly by GC without the need for chemical derivatization, simplifying sample preparation.[9]
-
Capillary Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points and polarity, which is effective for resolving benzaldehyde derivatives from related impurities.
-
Electron Ionization (EI): Standard EI at 70 eV is used because it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident peak identification. The resulting mass spectrum serves as a chemical fingerprint.
-
Scan/SIM Mode: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring specific, characteristic ions of the target analyte.
Experimental Protocol: GC-MS Analysis
-
Instrumentation and Materials:
-
GC-MS System equipped with an autosampler, a split/splitless injector, and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Diluent: Dichloromethane (GC grade).
-
Reference Standard: this compound, >99% purity.
-
-
Chromatographic and Spectrometric Conditions:
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range (Full Scan): m/z 40-400.
-
Solvent Delay: 4 minutes.
-
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in dichloromethane to create calibration standards from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution in dichloromethane to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Visualization: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Cross-Validation and Method Comparison
The objective of cross-validation is to demonstrate that two distinct analytical procedures are fit for the intended purpose and provide equivalent results.[1][10] This is critical when data from both HPLC and GC-MS might be included in a regulatory submission or used to make critical quality decisions.[3] The process involves analyzing the same set of samples (both quality control standards and actual test samples) with both validated methods and statistically comparing the outcomes.
Key Performance Parameters for Comparison
The performance of each method must first be established through a full validation according to ICH Q2(R2) guidelines.[6][11][12] The typical acceptance criteria are summarized below.
| Validation Parameter | HPLC-UV | GC-MS | Typical Acceptance Criteria (ICH Q2(R2)) |
| Specificity/Selectivity | Demonstrated by peak purity analysis and resolution from known impurities. | Confirmed by unique retention time and mass spectrum. High degree of certainty. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | r² ≥ 0.995 is generally acceptable. |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | The interval between the upper and lower concentration levels for which the procedure has suitable precision, accuracy, and linearity.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Typically 98.0% to 102.0% for drug substance assay. |
| Precision (% RSD) | |||
| Repeatability | ≤ 1.0% | ≤ 1.5% | RSD ≤ 2% is common for assays. |
| Intermediate Precision | ≤ 1.5% | ≤ 2.0% | RSD ≤ 2% is common for assays. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.8 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three batches of this compound at three different concentration levels (e.g., low, medium, high).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Comparison: Compare the mean assay values obtained from both methods for each batch.
-
Acceptance Criteria: The results are considered equivalent if the percentage difference between the mean values from the two methods is not more than a predefined limit, typically ±2.0%. A statistical approach, such as a two one-sided t-tests (TOST), can also be used to formally assess equivalence.
Method Strengths and Weaknesses
| Method | Strengths | Weaknesses | Best-Fit Application |
| HPLC-UV | - High precision and accuracy.- Robust and widely available.- Excellent for routine quantitative analysis.- Non-destructive. | - Lower specificity than MS; co-eluting impurities can interfere.- Peak identity is based solely on retention time. | Routine quality control, batch release testing, stability studies, and purity assays. |
| GC-MS | - Unparalleled specificity; provides structural confirmation.- Excellent for identifying unknown impurities.- High sensitivity, especially in SIM mode. | - Requires analyte to be volatile and thermally stable.- Can be less precise than HPLC for routine assays.- Instrumentation can be more complex to operate and maintain. | Impurity identification, reference standard characterization, and confirmatory analysis. |
Conclusion: A Symbiotic Approach to Analytical Assurance
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. While HPLC-UV excels in providing high-precision quantitative data for routine quality control, GC-MS offers definitive structural confirmation, making it invaluable for impurity identification and orthogonal verification.
A robust analytical strategy does not rely on a single method but leverages the synergistic strengths of multiple techniques. By performing a thorough cross-validation, an organization can ensure data consistency and reliability, regardless of the method employed. This builds a foundation of trustworthiness in the analytical data, satisfying regulatory expectations and, most importantly, ensuring the quality and safety of the final pharmaceutical product.[6][13] The framework presented in this guide provides a scientifically sound and compliant path to achieving this goal.
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Chloro-4,6-dimethoxybenzaldehyde Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is a critical determinant of success in synthetic chemistry. This guide offers an in-depth comparison of the efficacy of various catalysts for two pivotal reactions involving 2-Chloro-4,6-dimethoxybenzaldehyde: the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling. By presenting supporting experimental data, detailed protocols, and the underlying chemical logic, this document aims to empower chemists to make informed decisions for optimizing their synthetic routes.
Introduction: The Versatile Building Block, this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the presence of three key functional groups: a reactive aldehyde, an aryl chloride suitable for cross-coupling reactions, and electron-donating methoxy groups that influence the reactivity of the aromatic ring. The judicious choice of a catalyst is paramount to selectively transform this molecule and achieve high yields of the desired products.
Knoevenagel Condensation: A Comparative Analysis of Catalytic Systems
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, involving the condensation of an aldehyde with an active methylene compound. The electrophilicity of the aldehyde's carbonyl carbon, which is influenced by the electronic properties of the substituents on the aromatic ring, plays a crucial role in the reaction rate. In the case of this compound, the electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, thereby promoting the reaction.
Catalyst Performance Comparison
The selection of a catalyst for the Knoevenagel condensation of this compound with active methylene compounds like malononitrile is critical for achieving high yields and mild reaction conditions. A variety of catalysts, ranging from basic amines to heterogeneous systems, have been employed for similar substituted benzaldehydes.
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | Homogeneous Base | Malononitrile | Ethanol | Room Temp | 2-4 h | ~95% (inferred for analogous systems) | [1] |
| L-Proline | Organocatalyst | Malononitrile | Ethanol | Reflux | 5-6 h | 85-92% (for substituted benzaldehydes) | [1] |
| NiCu@MWCNT nanohybrids | Heterogeneous | Malononitrile | Water/Methanol (1:1) | Room Temp | 35 min | High (74±3 for fluoro derivative) | [2] |
| Agro-waste extract | Green Catalyst | Malononitrile | Agro-waste extract | Room Temp | Short | High | [3] |
Experimental Protocol: Knoevenagel Condensation with Piperidine Catalyst
This protocol provides a detailed methodology for the Knoevenagel condensation of this compound with malononitrile using piperidine as a catalyst.
Materials:
-
This compound (1 mmol, 200.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 10 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and the piperidine catalyst. Its boiling point allows for reactions at room temperature or with gentle heating.
-
Piperidine as Catalyst: Piperidine, a secondary amine, is a commonly used basic catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde.
-
Room Temperature Reaction: The enhanced electrophilicity of the aldehyde due to the chloro substituent allows the reaction to proceed efficiently at room temperature, which is energetically favorable and minimizes potential side reactions.
Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Palladium Catalysts
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. The chloro-substituent on this compound is less reactive than bromo or iodo analogs, necessitating the use of highly active catalyst systems.
Catalyst Performance Comparison
The choice of palladium precatalyst and ligand is crucial for the successful Suzuki-Miyaura coupling of aryl chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required to overcome the lower reactivity of the C-Cl bond. The following data, from the coupling of the structurally similar 2-chloro-4,6-dimethoxypyrimidine, provides a strong indication of the relative efficacy of different palladium precatalysts.
| Precatalyst | Ligand Type | Base | Solvent | Yield (%) |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | K₃PO₄ | Toluene/Water | High (expected) |
| [Pd(IPr)(cin)Cl] | NHC | K₂CO₃ | THF/MeOH | High (expected) |
| Pd(PPh₃)₄ | Phosphine | Na₂CO₃ | Toluene/Ethanol/Water | Moderate to High (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Ligand System
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a palladium acetate/SPhos catalyst system.
Materials:
-
This compound (1 mmol, 200.6 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate/SPhos Catalyst System: This combination forms a highly active Pd(0) catalyst in situ. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.[4]
-
Potassium Phosphate as Base: A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. Potassium phosphate is a common choice for Suzuki-Miyaura reactions.
-
Toluene/Water Solvent System: Toluene is a good solvent for the organic reactants, while the addition of water helps to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which would lead to deactivation.
Conclusion
The effective functionalization of this compound hinges on the astute selection of a catalytic system tailored to the specific transformation. For Knoevenagel condensations, a range of catalysts from simple amines to advanced heterogeneous materials can provide excellent yields, with the choice often depending on the desired reaction conditions and sustainability goals. For more challenging Suzuki-Miyaura cross-couplings of this less reactive aryl chloride, the use of modern palladium catalysts with bulky, electron-rich ligands is essential for achieving high efficiency. This guide provides a solid foundation for researchers to navigate these choices, enabling the successful synthesis of complex molecules for a variety of applications.
References
The Chasm Between the Petri Dish and the Patient: A Comparative Guide to In Vitro and In Vivo Studies of Benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from a laboratory curiosity to a clinical candidate is long and fraught with challenges. A crucial part of this journey is understanding the compound's behavior both in the controlled environment of a test tube and within a complex living organism. This guide provides an in-depth technical comparison of in vitro and in vivo studies of a promising class of compounds: 2-Chloro-4,6-dimethoxybenzaldehyde and its derivatives. By examining the experimental data and methodologies, we aim to illuminate the critical insights each type of study offers and the essential considerations for translating in vitro success into in vivo efficacy.
Introduction to Benzaldehyde Derivatives: A Scaffold of Therapeutic Promise
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the benzaldehyde scaffold allows for a wide range of chemical modifications, leading to a vast library of compounds with potentially enhanced potency and selectivity. This guide will focus on derivatives of this compound and structurally related compounds, exploring how their biological effects are evaluated in both laboratory and preclinical settings.
Part 1: The Foundation of Discovery - In Vitro Studies
In vitro (Latin for "in glass") studies are the cornerstone of early-stage drug discovery. They are performed in a controlled environment outside of a living organism, typically using isolated cells, proteins, or enzymes. These studies are instrumental for high-throughput screening, mechanism of action elucidation, and establishing preliminary structure-activity relationships (SAR).
Key In Vitro Methodologies and Their Rationale
The initial assessment of a novel benzaldehyde derivative's potential as an anticancer agent often begins with determining its cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cells (e.g., human leukemia HL-60, glioblastoma SF-295, ovarian OVCAR-8, or colon HCT-116) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The benzaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan salt.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is then determined.[1]
The choice of cell lines is critical and should represent a variety of cancer types to assess the spectrum of activity. For instance, a study on 54 commercial aldehydes used SF-295 (glioblastoma), OVCAR-8 (ovary), and HCT-116 (colon) cancer cell lines for initial screening.[1]
Interpreting In Vitro Data: A Glimpse into Potential
The IC50 value is a primary metric for comparing the potency of different derivatives. A lower IC50 value indicates higher potency. For example, a series of benzyloxybenzaldehyde derivatives were tested against the HL-60 cell line, with several compounds exhibiting significant activity at concentrations between 1-10 µM.[2] Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as the most potent.[2]
Beyond cytotoxicity, in vitro assays can elucidate the mechanism of action. Techniques like flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G2/M phase) or triggers apoptosis (programmed cell death), as was shown for active benzyloxybenzaldehyde derivatives.[2]
Table 1: In Vitro Cytotoxicity of Selected Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | WEHI-3 (murine leukemia) | 5 µM | [1] |
| 2-(benzyloxy)benzaldehyde | HL-60 (human leukemia) | Significant activity at 1-10 µM | [2] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (human leukemia) | Most potent in the series | [2] |
| Substituted Aldehydes (24, 26, 48, 49) | Various | 0.36 to 4.75 µg/mL | [3] |
Diagram 1: General Workflow for In Vitro Evaluation of Benzaldehyde Derivatives
References
- 1. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufc.br [repositorio.ufc.br]
Confirming the Mechanism of Action of 2-Chloro-4,6-dimethoxybenzaldehyde: A Comparative Guide to Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for confirming the hypothesized activity of 2-Chloro-4,6-dimethoxybenzaldehyde as a tubulin polymerization inhibitor. By leveraging comparative analysis with well-characterized agents, Combretastatin A-4 and Nocodazole, we delineate the essential experimental path to elucidate its biological function and therapeutic potential.
The Central Role of Microtubule Dynamics in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton. They are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules, a constant cycling between polymerization and depolymerization, is essential for their function. Disruption of this delicate equilibrium is a clinically validated and highly successful strategy in cancer chemotherapy.[2] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]
A Comparative Overview of Tubulin Polymerization Inhibitors
Small molecule inhibitors of tubulin polymerization represent a major class of anticancer agents. These compounds typically bind to one of three main sites on the tubulin dimer: the colchicine site, the vinca alkaloid site, or the taxane site. This guide focuses on inhibitors that, like our compound of interest, are hypothesized to bind to the colchicine site, leading to microtubule destabilization.
This compound: A Compound of Interest
Based on structure-activity relationship (SAR) studies of related benzaldehyde and chalcone derivatives, this compound is postulated to function as an inhibitor of tubulin polymerization. The presence of methoxy groups on the phenyl ring is a common feature in many known colchicine-site binding agents.[4] However, to date, there is a lack of specific experimental data to definitively confirm this mechanism. This guide outlines the necessary steps to generate this critical data.
Established Benchmarks: Combretastatin A-4 and Nocodazole
To provide a robust context for our investigation, we will compare the (hypothesized) performance of this compound against two well-established tubulin polymerization inhibitors:
-
Combretastatin A-4 (CA-4): A potent natural product isolated from the African bush willow, Combretum caffrum. It is a powerful inhibitor of tubulin polymerization that binds to the colchicine site.[5]
-
Nocodazole: A synthetic antineoplastic agent that also inhibits tubulin polymerization by binding to the colchicine site. It is widely used as a reference compound in cell biology to synchronize cells in mitosis.[1]
The following table summarizes the known performance characteristics of these benchmark compounds, providing a quantitative goal for the characterization of this compound.
| Compound | Target | Mechanism of Action | Tubulin Polymerization IC50 | Cytotoxicity (Various Cell Lines) | Reference(s) |
| This compound | Hypothesized: β-tubulin (Colchicine site) | Hypothesized: Inhibition of tubulin polymerization | To be determined | To be determined | N/A |
| Combretastatin A-4 | β-tubulin (Colchicine site) | Potent inhibition of tubulin polymerization | ~2-3 µM | Nanomolar range (e.g., 7 nM) | [5] |
| Nocodazole | β-tubulin (Colchicine site) | Reversible inhibition of tubulin polymerization | ~5 µM | Micromolar range (e.g., IC50 ≤ 16 µM in CLL cells) | [6] |
Experimental Workflows for Mechanistic Validation
To confirm the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols provide a step-by-step guide to these essential assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. A fluorescence-based method offers high sensitivity.[7]
Principle: A fluorescent reporter molecule is included in the reaction mixture, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity over time. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.[7]
-
Prepare 10x stock solutions of this compound, Combretastatin A-4 (positive control inhibitor), and a vehicle control (e.g., DMSO) in the general tubulin buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well black, flat-bottom plate to 37°C.
-
Add 5 µL of the 10x test compounds and controls to the appropriate wells.
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen reporter.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each concentration.
-
Determine the IC50 value for inhibition of tubulin polymerization by plotting the percentage of polymerization relative to the vehicle control against the logarithm of the compound concentration.
-
In Vitro Tubulin Polymerization Assay Workflow
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the viability and metabolic activity of cancer cells.
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Combretastatin A-4, and Nocodazole in the culture medium.
-
Replace the existing medium with the medium containing the test compounds and controls. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
-
MTT Cytotoxicity Assay Workflow
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.
Principle: Cells are fixed, and their DNA is stained with a fluorescent dye, typically propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle.
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound, Combretastatin A-4, and Nocodazole at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate at room temperature in the dark for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
Generate a histogram of DNA content (fluorescence intensity) to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Signaling Pathway of Mitotic Arrest Induced by Tubulin Polymerization Inhibitors
The inhibition of tubulin polymerization has profound downstream effects on cellular signaling, culminating in mitotic arrest and apoptosis. The following diagram illustrates this pathway.
Signaling Pathway of Mitotic Arrest
By following this comprehensive guide, researchers can systematically and rigorously confirm the mechanism of action of this compound. The comparative data generated will be invaluable for assessing its potential as a novel anticancer agent and for guiding future drug development efforts.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretastatin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
inter-laboratory validation of 2-Chloro-4,6-dimethoxybenzaldehyde synthesis protocol
An Inter-Laboratory Guide to the Validated Synthesis of 2-Chloro-4,6-dimethoxybenzaldehyde
Abstract
This guide presents a comprehensive, validated protocol for the synthesis of this compound, a potentially valuable building block in medicinal chemistry and materials science. Recognizing the critical need for reproducibility in research and development, we detail a robust synthesis procedure and the results of a multi-laboratory validation study designed to assess its reliability and robustness. This document provides researchers, chemists, and drug development professionals with a dependable method, supported by comparative experimental data, troubleshooting guidance, and a thorough explanation of the underlying chemical principles.
Introduction: The Need for a Validated Protocol
The synthesis of highly functionalized aromatic aldehydes is a cornerstone of modern organic chemistry. This compound, with its specific substitution pattern, represents a versatile intermediate for constructing more complex molecular architectures. However, the reliability of any multi-step research or manufacturing process depends entirely on the robustness of its initial steps. A synthesis protocol that yields inconsistent results across different laboratories can jeopardize timelines, waste resources, and invalidate downstream data.
To address this challenge, we have established and validated a protocol for the synthesis of this compound. This guide moves beyond a simple recitation of steps; it explains the rationale behind procedural choices, establishes a framework for inter-laboratory validation, and presents the comparative data necessary to instill confidence in the method's reproducibility.
Protocol Selection: The Vilsmeier-Haack Reaction
Several formylation methods exist for electron-rich aromatic compounds, including the Gattermann and Gattermann-Koch reactions.[1][2][3][4][5] However, for substrates like 1-chloro-3,5-dimethoxybenzene, the Vilsmeier-Haack reaction offers a superior combination of reliability, mild reaction conditions, and high regioselectivity.
The Vilsmeier-Haack reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃) to generate a chloroiminium ion, known as the Vilsmeier reagent.[6][7][8] This electrophilic species then attacks the electron-rich aromatic ring to install the formyl group. The methoxy groups on the starting material are strong activating groups, directing the electrophilic substitution to the ortho position between them, which is sterically unhindered, thus ensuring high regioselectivity for the desired product.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.
References
- 1. testbook.com [testbook.com]
- 2. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 3. Gattermann Reaction [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. careers360.com [careers360.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,6-dimethoxybenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Chloro-4,6-dimethoxybenzaldehyde. As a chlorinated aromatic aldehyde, this compound requires specific procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.
Hazard Identification and Immediate Risk Assessment
This compound is a solid organic compound. While specific toxicological data for this exact molecule is not extensively published, its chemical structure—a chlorinated and substituted benzaldehyde—allows for a reliable risk assessment based on analogous compounds. The primary hazards are associated with irritation and acute toxicity if ingested.[1]
Causality of Hazards: The aldehyde functional group can be reactive, and halogenated aromatic compounds can pose environmental and health risks. The chlorine substituent necessitates disposal as halogenated organic waste, which requires specific treatment methods to prevent the formation of toxic byproducts like dioxins during incineration.[2]
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Category | Precautionary Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against exposure. Handling this compound, whether in pure form or in solution, mandates the following equipment.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][6] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1][6] |
| Skin/Body Protection | Laboratory coat | To protect skin and clothing from dust and splashes.[7] |
| Respiratory Protection | Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or ventilation is poor.[4] | To prevent inhalation of airborne powder. |
Spill Management Procedures
Accidental spills must be managed immediately and correctly to prevent contamination and exposure.
Small Spills (Solid)
For minor spills of the solid compound (typically <1 gram) within a fume hood or contained bench space:
-
Restrict Access: Ensure others in the lab are aware of the spill.
-
Ventilation: Ensure work is being done in a well-ventilated area, preferably a chemical fume hood.[7]
-
Containment: Gently sweep up the solid material using a brush and dustpan.[1][8] Avoid generating dust.[1][8]
-
Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealed container for hazardous waste.[1][8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place the cleaning cloth in the same hazardous waste container.
-
Dispose: Treat the container as halogenated solid waste.
Large Spills or Spills in Solution
For larger quantities or spills of the compound dissolved in a solvent:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ignition Sources: Remove all sources of ignition if a flammable solvent was used.[7]
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial spill pillow to dike the spill and prevent it from spreading.[7][9]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
EHS Notification: For any large or unmanageable spill, contact your institution's Environmental Health and Safety (EHS) office immediately.
Standard Disposal Protocol: Waste Collection and Segregation
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic waste . It must never be poured down the drain or disposed of in regular trash.[10][11]
Why Segregation is Critical: Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them can lead to inefficient destruction and the release of pollutants.[2][6]
Step-by-Step Waste Collection Procedure:
-
Select Container: Obtain a designated, compatible hazardous waste container from your EHS department. The container must be in good condition, with a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." If in solution, list the solvent(s) and approximate percentages.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Accumulation:
-
Solid Waste: Place the pure compound, contaminated weigh boats, gloves, and paper towels directly into a labeled container for solid halogenated waste.
-
Liquid Waste: If the compound is in a solvent, pour the waste solution into a labeled container for liquid halogenated waste.
-
-
Storage: Keep the waste container closed at all times except when adding waste.[11] Store the container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[12]
-
Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS office. Do not transport hazardous waste yourself.[11]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal Workflow Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ptb.de [ptb.de]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. vumc.org [vumc.org]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
